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  • Product: 1,5-Dimethyl-1H-indazole-3-carbonitrile
  • CAS: 1015846-71-5

Core Science & Biosynthesis

Foundational

A Technical Guide to 1,5-Dimethyl-1H-indazole-3-carbonitrile: Molecular Structure, Properties, and Synthetic Strategies

Prepared by: Gemini, Senior Application Scientist Executive Summary The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biol...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique bicyclic aromatic structure, consisting of a fused benzene and pyrazole ring, offers a versatile template for designing molecules that can interact with various biological targets.[3] Indazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[4] This guide provides an in-depth technical overview of a specific derivative, 1,5-Dimethyl-1H-indazole-3-carbonitrile , tailored for researchers, medicinal chemists, and drug development professionals. We will dissect its molecular structure, physicochemical properties, and propose a robust synthetic pathway, contextualizing its potential as a key building block in the discovery of novel therapeutics.

Molecular Identity and Physicochemical Properties

The precise arrangement of functional groups on the indazole core dictates the molecule's steric and electronic properties, which in turn governs its biological activity. 1,5-Dimethyl-1H-indazole-3-carbonitrile is distinguished by methylation at both the N1 position of the pyrazole ring and the C5 position of the benzene ring, along with a crucial carbonitrile group at the C3 position.

Structure and Nomenclature
  • IUPAC Name: 1,5-dimethyl-1H-indazole-3-carbonitrile[5]

  • CAS Number: 1015846-71-5[5]

  • Canonical SMILES: CC1=CC2=C(C=C1)N(N=C2C#N)C

  • InChI Key: WWGCSCSQWJXPNB-UHFFFAOYSA-N[5]

The structure features the more thermodynamically stable 1H-indazole tautomer.[4] The nitrile group at C3 is a potent hydrogen bond acceptor and can serve as a synthetic handle for conversion into other functional groups, such as amides or carboxylic acids, which are pivotal in many drug candidates.[6][7]

Key Physicochemical Data

The following table summarizes the core molecular properties of 1,5-Dimethyl-1H-indazole-3-carbonitrile. While experimental data such as melting and boiling points are not extensively documented in public literature, the fundamental calculated properties are well-established.

PropertyValueSource
Molecular Formula C₁₀H₉N₃[5][8]
Molecular Weight 171.20 g/mol [5][8]
Monoisotopic Mass 171.080 DaCalculated
Topological Polar Surface Area 39.9 ŲCalculated
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 3Calculated

Spectroscopic Profile for Structural Elucidation

For any novel compound synthesis, rigorous structural confirmation is paramount. The following are the expected spectroscopic signatures for 1,5-Dimethyl-1H-indazole-3-carbonitrile, providing a self-validating system for experimental verification.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key signals would include two singlets for the two methyl groups (N-CH₃ and Ar-CH₃), likely in the 2.0-4.0 ppm range. The aromatic region (typically 7.0-8.0 ppm) should display signals for the three protons on the benzene ring, with coupling patterns consistent with their relative positions.

  • ¹³C NMR: The carbon NMR would reveal ten distinct carbon signals. Noteworthy signals would include those for the two methyl carbons, the aromatic carbons, the quaternary carbons of the fused ring system, and the characteristic signal for the nitrile carbon (C≡N) typically found in the 115-125 ppm range.

  • Infrared (IR) Spectroscopy: A sharp, strong absorption band is anticipated in the range of 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The spectrum would also feature C-H stretching bands from the aromatic and methyl groups and C=C/C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ at m/z 172.087, confirming the elemental composition of C₁₀H₉N₃.

Synthetic Strategy and Mechanistic Rationale

While numerous methods exist for the synthesis of the indazole core, a practical and efficient route is critical for its application in research and development.[4][9] We propose a logical and robust synthetic pathway grounded in established organic chemistry principles.

Proposed Synthetic Workflow

A plausible and efficient synthesis can be envisioned starting from a commercially available substituted aminobenzonitrile. This multi-step process leverages well-understood and scalable reactions.

Caption: Proposed synthetic workflow for 1,5-Dimethyl-1H-indazole-3-carbonitrile.

Representative Experimental Protocol

Objective: To synthesize 1,5-Dimethyl-1H-indazole-3-carbonitrile from 2-amino-4-methylbenzonitrile.

Step 1: Diazotization of 2-amino-4-methylbenzonitrile

  • Dissolve 2-amino-4-methylbenzonitrile (1.0 eq) in a solution of hydrochloric acid at 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Causality: This classic diazotization reaction converts the primary amine into a diazonium salt, a versatile intermediate. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

  • Stir the resulting solution for 30 minutes at 0-5 °C.

Step 2: Reduction to a Hydrazine Intermediate

  • Prepare a solution of stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃) (2.5 eq) in concentrated HCl.

  • Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution, ensuring the temperature remains low.

    • Causality: The diazonium salt is reduced to a hydrazine derivative. This step is crucial for setting up the subsequent cyclization to form the pyrazole ring of the indazole.

Step 3: Cyclization and Nitrile Installation (Sandmeyer-type Reaction)

  • The hydrazine intermediate is often cyclized in situ or after isolation. A common method involves heating the reaction mixture.

  • To form the 3-carbonitrile, a Sandmeyer-type reaction using copper(I) cyanide (CuCN) can be employed, which displaces a suitable leaving group formed during cyclization.

    • Causality: This reaction cascade is an efficient way to construct the indazole ring system and install the key carbonitrile functional group in a single conceptual transformation from the hydrazine.

Step 4: N-Alkylation

  • Dissolve the resulting 5-Methyl-1H-indazole-3-carbonitrile (1.0 eq) in a polar aprotic solvent like DMF.

  • Add a base such as potassium carbonate (K₂CO₃) (1.5 eq) to deprotonate the indazole nitrogen.

  • Add methyl iodide (CH₃I) (1.2 eq) and stir the reaction at room temperature until completion (monitored by TLC).

    • Causality: The N1-proton of the indazole is acidic and readily removed by a mild base. The resulting anion acts as a nucleophile, attacking the electrophilic methyl iodide in an Sₙ2 reaction to yield the final N-methylated product.

  • Purification: After aqueous workup, the crude product should be purified by column chromatography on silica gel to yield the pure 1,5-Dimethyl-1H-indazole-3-carbonitrile.

Applications in Medicinal Chemistry and Drug Discovery

The true value of a molecule like 1,5-Dimethyl-1H-indazole-3-carbonitrile lies in its potential as a scaffold for creating new drugs.

  • Kinase Inhibitor Development: The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[1] The N1-methyl group can provide steric bulk and modulate solubility, while the C5-methyl group can probe hydrophobic pockets in the ATP-binding site. The C3-nitrile can be a key interaction point or a precursor to other groups designed to enhance potency and selectivity.

  • Bioisosteric Replacement: Indazole is often used as a bioisostere for indole, a common motif in bioactive molecules.[1] Replacing an indole with an indazole can alter the molecule's ADME (absorption, distribution, metabolism, and excretion) properties, potentially improving metabolic stability or cell permeability.[1]

  • Fragment-Based Drug Discovery (FBDD): This molecule is an ideal candidate for FBDD campaigns. Its relatively low molecular weight and presence of key functional groups allow it to serve as a starting point for building more complex and potent molecules through fragment growing or linking strategies.[1]

Safety, Handling, and Storage

While specific toxicity data for 1,5-Dimethyl-1H-indazole-3-carbonitrile is not available, data from the parent compound, 1H-indazole-3-carbonitrile, should be used as a guide for handling.

  • GHS Hazard Statements: Based on related compounds, it should be treated as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It may cause skin, eye, and respiratory irritation.[10][11]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion

1,5-Dimethyl-1H-indazole-3-carbonitrile is a synthetically accessible and highly valuable heterocyclic compound. Its defined molecular structure, characterized by a molecular weight of 171.20 g/mol and the formula C₁₀H₉N₃, makes it an attractive building block for medicinal chemistry. The strategic placement of two methyl groups and a versatile carbonitrile function on the privileged indazole scaffold provides a robust platform for the development of next-generation therapeutics, particularly in the realm of kinase inhibition and other targeted therapies. The synthetic and analytical guidance provided herein serves as a foundational resource for researchers aiming to exploit the potential of this promising molecule.

References

  • BLD Pharm. 1,5-Dimethyl-1H-indazole-3-carbaldehyde.
  • BLD Pharm. 1,6-Dimethyl-1H-indazole-3-carbonitrile.
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  • ACS Publications. A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development. Available from: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]

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  • Google Patents. Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
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  • ResearchGate. Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals. Available from: [Link]

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  • University of Southampton. 1-Methyl-1H-indazole-3-carboxylic acid. eCrystals.
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  • National Center for Biotechnology Information. Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). PubMed. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Characterizing 1,5-Dimethyl-1H-indazole-3-carbonitrile as a Potent Kinase Inhibitor in Oncology Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 1,5-Dimethyl-1H-indazole-3-carbonitrile, a novel small molecule inhibitor w...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 1,5-Dimethyl-1H-indazole-3-carbonitrile, a novel small molecule inhibitor with potential therapeutic applications in oncology. The indazole core is a well-established pharmacophore present in numerous approved and clinical-stage kinase inhibitors, underscoring its significance in cancer drug discovery.[1][2][3] This document outlines the scientific rationale and detailed protocols for evaluating the inhibitory activity and cellular effects of this compound, using a hypothetical framework where it targets a key oncogenic kinase.

Introduction: The Indazole Scaffold in Kinase Inhibitor Design

Kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The indazole scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[2][4] Several FDA-approved anti-cancer drugs, such as Axitinib and Pazopanib, feature an indazole core, demonstrating the clinical success of this chemical motif.[1][2]

This guide will focus on the characterization of a novel indazole derivative, 1,5-Dimethyl-1H-indazole-3-carbonitrile. While the specific kinase targets for this compound are yet to be fully elucidated, the protocols described herein provide a robust framework for its initial evaluation against a panel of cancer-relevant kinases. For the purpose of illustrating these protocols, we will proceed with the hypothesis that 1,5-Dimethyl-1H-indazole-3-carbonitrile is a potent and selective inhibitor of a key oncogenic kinase, such as a member of the Polo-like kinase (PLK) family or a receptor tyrosine kinase (RTK).

Physicochemical Properties and Compound Handling

Prior to initiating any biological assays, it is crucial to understand the physicochemical properties of 1,5-Dimethyl-1H-indazole-3-carbonitrile and to handle it appropriately.

  • Appearance: Typically a white to off-white solid.

  • Solubility: Solubility should be determined empirically in various solvents. For biological assays, dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. Subsequent dilutions into aqueous buffers or cell culture media should be performed to ensure the final DMSO concentration is non-toxic to the enzyme or cells (typically ≤ 0.5%).

  • Storage: The solid compound should be stored at room temperature or refrigerated, protected from light and moisture. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Safety: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for the initial characterization of a novel kinase inhibitor.

Caption: Experimental workflow for kinase inhibitor characterization.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to determine the half-maximal inhibitory concentration (IC50) of 1,5-Dimethyl-1H-indazole-3-carbonitrile against a target kinase. The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.

Materials:

  • 1,5-Dimethyl-1H-indazole-3-carbonitrile

  • Recombinant target kinase

  • Substrate specific to the target kinase

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1,5-Dimethyl-1H-indazole-3-carbonitrile in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM).

    • Further dilute these DMSO stocks into the kinase reaction buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay is constant across all wells and does not exceed 0.5%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted compound or vehicle (DMSO in kinase reaction buffer) to the wells of a white assay plate.

    • Add 10 µL of a solution containing the substrate and ATP in kinase reaction buffer to each well.

    • To initiate the reaction, add 10 µL of the recombinant kinase diluted in kinase reaction buffer to each well. The final reaction volume is 25 µL.

    • Include control wells:

      • No kinase control: Add kinase reaction buffer instead of the kinase solution.

      • Vehicle control (0% inhibition): Add vehicle instead of the compound.

      • Positive control inhibitor (100% inhibition): Use a known inhibitor of the target kinase.

  • Incubation:

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The optimal time will depend on the specific kinase and substrate.

  • ADP-Glo™ Assay:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (no kinase control) from all other readings.

    • Normalize the data to the vehicle control (0% inhibition) and the positive control inhibitor (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

Illustrative Data:

Compound Concentration (nM)% Inhibition
0.15
115
1048
10092
100098
IC50 (nM) 10.5
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the concentration of 1,5-Dimethyl-1H-indazole-3-carbonitrile that inhibits cell growth by 50% (GI50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 1,5-Dimethyl-1H-indazole-3-carbonitrile

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipettes

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of 1,5-Dimethyl-1H-indazole-3-carbonitrile in complete medium from the DMSO stock.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control.

    • Include a "no cell" control with medium only for background subtraction.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance (no cell control).

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated cells.

    • Plot the percent inhibition versus the logarithm of the compound concentration and determine the GI50 value using a non-linear regression analysis.

Protocol 3: Western Blotting for Target Engagement and Downstream Signaling

This protocol is used to assess whether 1,5-Dimethyl-1H-indazole-3-carbonitrile inhibits the phosphorylation of its target kinase and downstream signaling proteins within the cell.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. By using antibodies that recognize both the total and the phosphorylated forms of a protein, one can determine the effect of an inhibitor on the phosphorylation status of its target and downstream effectors.

Hypothetical Signaling Pathway (e.g., targeting a hypothetical kinase "X"):

G cluster_0 Cell Membrane Receptor Growth Factor Receptor KinaseX Kinase X (Target of Inhibitor) Receptor->KinaseX Activates Substrate1 Downstream Substrate 1 KinaseX->Substrate1 Phosphorylates Substrate2 Downstream Substrate 2 Substrate1->Substrate2 Activates Proliferation Cell Proliferation Substrate2->Proliferation

Caption: Hypothetical signaling pathway inhibited by the compound.

Materials:

  • Cancer cell line

  • 1,5-Dimethyl-1H-indazole-3-carbonitrile

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for the target kinase and downstream proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of 1,5-Dimethyl-1H-indazole-3-carbonitrile or vehicle for a specified time (e.g., 2-24 hours).

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-KinaseX and anti-total-KinaseX) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the ratio of phosphorylated to total protein at different inhibitor concentrations.

Conclusion

The protocols outlined in these application notes provide a robust and systematic approach to the initial characterization of 1,5-Dimethyl-1H-indazole-3-carbonitrile as a potential kinase inhibitor for cancer therapy. By following these methodologies, researchers can effectively determine the in vitro potency, cellular activity, and mechanism of action of this and other novel indazole-based compounds. The indazole scaffold continues to be a highly fruitful area of research in oncology, and the rigorous evaluation of new derivatives is essential for the development of the next generation of targeted cancer therapeutics.[1][2][3]

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]

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  • Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. (2021). European Journal of Medicinal Chemistry. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. [Link]

  • Preparation of 1H-Indazole-3-carbonitrile. (2020). Organic Syntheses. [Link]

  • A review on recent advances of 1H-indazole derivatives as anti-cancer agents. (2021). International Journal of Drug Discovery and Medical Research. [Link]

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  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry. [Link]

  • Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. (2022). ACS Omega. [Link]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (2022). Assiut University Bulletin for Pharmaceutical Sciences. [Link]

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Application

Application Note: Protocol for the Solubilization and Use of 1,5-Dimethyl-1H-indazole-3-carbonitrile in Cell-Based Assays

Introduction The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including oncology and inflammation.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including oncology and inflammation.[1][2] 1,5-Dimethyl-1H-indazole-3-carbonitrile is a member of this important class of heterocyclic compounds. The utility of such compounds in drug discovery and biological research is fundamentally dependent on their accurate and reproducible application in in vitro models, such as cell-based assays.

A critical, and often overlooked, variable in these experiments is the method of compound solubilization. Improper dissolution can lead to the formation of precipitates, inaccurate dosing concentrations, and ultimately, erroneous or irreproducible experimental results. This document provides a detailed, field-proven protocol for the effective solubilization of 1,5-Dimethyl-1H-indazole-3-carbonitrile, designed for researchers, scientists, and drug development professionals. The principles and methodologies described herein are grounded in established best practices for handling small molecules in a cell culture context.[3][4]

Compound Characteristics

While specific experimental solubility data for 1,5-Dimethyl-1H-indazole-3-carbonitrile is not widely published, its chemical structure—a substituted aromatic heterocycle—suggests low aqueous solubility.[5] Therefore, the use of an organic solvent is necessary for preparing a concentrated stock solution.

PropertyDataSource
IUPAC Name 1,5-Dimethyl-1H-indazole-3-carbonitrileEchemi
CAS Number 1016801-92-0 (similar structure)N/A
Molecular Formula C₁₀H₉N₃Derived
Molecular Weight 171.20 g/mol Derived
Appearance Typically a solid powderGeneral Knowledge
Recommended Solvent Dimethyl Sulfoxide (DMSO), cell culture gradeBest Practice[3][4][6]

Core Principles of Solubilization for Cell-Based Assays

The strategy for preparing small molecules for cell culture hinges on a two-step process: creating a high-concentration stock solution in a suitable organic solvent, followed by serial dilution to a final working concentration in the aqueous cell culture medium.

  • Causality of Solvent Choice: Dimethyl sulfoxide (DMSO) is the recommended solvent for 1,5-Dimethyl-1H-indazole-3-carbonitrile.[7] Its high polarity and aprotic nature make it an exceptional solvent for a wide array of organic compounds that are poorly soluble in water.[7] Structurally related indazole compounds have demonstrated high solubility in DMSO.[6][8]

  • The Rationale for Stock Solutions: Preparing a concentrated stock solution (e.g., 10-100 mM) is a cornerstone of accurate and efficient experimentation.[9][10] It allows for more precise measurements of the compound, minimizes repetitive weighing of small quantities, and provides a stable, storable source for multiple experiments.[9]

  • Controlling Final Solvent Concentration: While essential for dissolution, DMSO can exert biological effects on cells at higher concentrations. It is imperative to limit the final concentration of DMSO in the cell culture medium to a non-toxic level, typically below 0.5% , with ≤0.1% being the ideal target to minimize any potential for solvent-induced artifacts.[3][4] This necessitates the inclusion of a "vehicle control" (medium with the same final concentration of DMSO) in all experiments to ensure that any observed cellular response is due to the compound itself and not the solvent.

Workflow for Compound Preparation and Dosing

G cluster_prep I. Stock Solution Preparation cluster_working II. Working Solution Preparation cluster_exp III. Cell Dosing weigh Weigh Compound Powder add_dmso Add Sterile DMSO weigh->add_dmso Calculate Volume dissolve Vortex / Sonicate to Fully Dissolve add_dmso->dissolve stock High-Concentration Stock Solution (e.g., 50 mM) dissolve->stock store Aliquot & Store at -20°C / -80°C stock->store thaw Thaw Stock Aliquot stock->thaw intermediate Prepare Intermediate Dilution (in Cell Culture Medium) thaw->intermediate Stepwise Dilution working Prepare Final Working Solution (in Cell Culture Medium) intermediate->working Final Dilution add_to_cells Add Working Solution to Cells working->add_to_cells vehicle_control Add Vehicle Control to Cells working->vehicle_control Use Medium from Final Dilution Step incubate Incubate & Analyze add_to_cells->incubate vehicle_control->incubate

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of 1,5-Dimethyl-1H-indazole-3-carbonitrile

Abstract This document provides a comprehensive guide for the large-scale synthesis of 1,5-Dimethyl-1H-indazole-3-carbonitrile, a key building block in pharmaceutical and materials science research. The presented synthet...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 1,5-Dimethyl-1H-indazole-3-carbonitrile, a key building block in pharmaceutical and materials science research. The presented synthetic strategy is designed for scalability, emphasizing process safety, efficiency, and robustness. This guide details a multi-step synthetic route, commencing with the formation of a 5-methyl-1H-indazole core, followed by regioselective halogenation, palladium-catalyzed cyanation, and concluding with a selective N-methylation. Each step is accompanied by in-depth protocols, mechanistic insights, process optimization considerations, and detailed analytical characterization. The protocols are structured to be self-validating, ensuring reproducibility and high purity of the final product.

Introduction: The Significance of 1,5-Dimethyl-1H-indazole-3-carbonitrile

The indazole scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and functional materials.[1] Specifically, indazole-3-carbonitrile derivatives serve as crucial intermediates in the synthesis of various therapeutic agents, including kinase inhibitors for oncology and potent receptor modulators. The methylation at the N1 and C5 positions of the indazole ring can significantly influence the molecule's pharmacological properties, such as potency, selectivity, and metabolic stability. Consequently, a reliable and scalable synthesis of 1,5-Dimethyl-1H-indazole-3-carbonitrile is of paramount importance for advancing drug discovery and development programs.

This guide outlines a robust and scalable synthetic pathway, designed to address the challenges often encountered in the large-scale production of substituted indazoles, such as regioselectivity control during alkylation and the safe handling of cyanide reagents.

Strategic Overview of the Synthetic Pathway

The proposed synthesis is a four-step process designed for efficiency and scalability. The overall strategy involves the sequential construction and functionalization of the indazole core.

Synthetic_Pathway A 2-Amino-5-methylacetophenone B 3-Iodo-5-methyl-1H-indazole A->B Diazotization & Iodination C 5-Methyl-1H-indazole-3-carbonitrile B->C Pd-catalyzed Cyanation D 1,5-Dimethyl-1H-indazole-3-carbonitrile C->D Regioselective N-Methylation

Figure 1: Proposed synthetic route for 1,5-Dimethyl-1H-indazole-3-carbonitrile.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 3-Iodo-5-methyl-1H-indazole

The synthesis commences with the cyclization of 2-amino-5-methylacetophenone to form the indazole ring, followed by iodination at the C3 position. A one-pot diazotization and iodination approach is employed for process efficiency.

Protocol:

  • Reaction Setup: To a cooled (0-5 °C) solution of 2-amino-5-methylacetophenone (1.0 eq) in a suitable solvent mixture such as aqueous HCl and acetic acid, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Diazotization: Stir the mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.

  • Iodination: To the diazonium salt solution, add a solution of potassium iodide (1.5 eq) in water dropwise. The reaction is exothermic; maintain the temperature below 10 °C.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. The product will precipitate out of the solution.

  • Isolation and Purification: Filter the solid, wash with cold water, and then with a cold solution of sodium thiosulfate to remove any residual iodine. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Causality and Expertise: The use of a one-pot procedure for diazotization and iodination streamlines the process, reducing cycle time and potential for material loss between steps. The slow, controlled addition of reagents is critical for managing the exothermic nature of the reactions and preventing the formation of unwanted byproducts. The sodium thiosulfate wash is a crucial step to ensure the removal of iodine, which can interfere with subsequent reactions.

Step 2: Palladium-Catalyzed Cyanation to Yield 5-Methyl-1H-indazole-3-carbonitrile

The introduction of the nitrile group at the C3 position is achieved through a palladium-catalyzed cyanation reaction. This method is widely used for its high efficiency and functional group tolerance.[2]

Protocol:

  • Reaction Setup: In a suitable reactor under an inert atmosphere (e.g., nitrogen or argon), charge 3-iodo-5-methyl-1H-indazole (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq), and a suitable solvent like dimethylformamide (DMF) or dimethylacetamide (DMAc).

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by HPLC or TLC).

  • Work-up: Cool the reaction mixture and quench with an aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Causality and Expertise: The use of zinc cyanide is preferred over more toxic cyanide sources like sodium or potassium cyanide for large-scale operations due to its lower toxicity and easier handling.[2] The inert atmosphere is crucial to prevent the degradation of the palladium catalyst. The choice of solvent is important; polar aprotic solvents like DMF or DMAc are effective in solubilizing the reactants and promoting the reaction.

Cyanation_Mechanism A Ar-I + Pd(0)L_n B Ar-Pd(II)-I L_n A->B Oxidative Addition C Ar-Pd(II)-CN L_n B->C Transmetalation (from Zn(CN)2) D Ar-CN + Pd(0)L_n C->D Reductive Elimination

Figure 2: Simplified catalytic cycle for the palladium-catalyzed cyanation.

Step 3: Regioselective N1-Methylation to afford 1,5-Dimethyl-1H-indazole-3-carbonitrile

The final step involves the regioselective methylation of the indazole nitrogen. Achieving high selectivity for the N1 position is critical. The use of a strong, non-nucleophilic base in an aprotic solvent is key to obtaining the thermodynamically favored N1-alkylated product.[3][4][5][6]

Protocol:

  • Deprotonation: To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 5-methyl-1H-indazole-3-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • Methylation: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. Then, add a methylating agent such as methyl iodide or dimethyl sulfate (1.1 eq) dropwise.

  • Reaction Completion and Quenching: Allow the reaction to warm to room temperature and stir until complete (monitor by HPLC or TLC). Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by column chromatography or recrystallization to yield a high-purity solid.

Causality and Expertise: Sodium hydride in THF is a well-established system for achieving high N1-selectivity in the alkylation of indazoles.[4][5][6] The strong basicity of NaH ensures complete deprotonation of the indazole NH, and the non-coordinating nature of THF favors the formation of the thermodynamically more stable N1-anion, which then reacts with the electrophile. Careful quenching of the excess sodium hydride is a critical safety consideration.

Data Presentation and Characterization

Compound Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR (δ, ppm, CDCl₃) Expected ¹³C NMR (δ, ppm, CDCl₃)
3-Iodo-5-methyl-1H-indazole C₈H₇IN₂258.0610.5-11.5 (br s, 1H, NH), 7.2-7.8 (m, 3H, Ar-H), 2.4-2.6 (s, 3H, CH₃)~140-145 (C-Ar), ~120-135 (C-Ar), ~110-115 (C-Ar), ~90-95 (C-I), ~20-22 (CH₃)
5-Methyl-1H-indazole-3-carbonitrile C₉H₇N₃157.1710.0-11.0 (br s, 1H, NH), 7.3-7.9 (m, 3H, Ar-H), 2.4-2.6 (s, 3H, CH₃)~140-145 (C-Ar), ~120-135 (C-Ar), ~115-120 (CN), ~110-115 (C-Ar), ~100-105 (C-CN), ~20-22 (CH₃)
1,5-Dimethyl-1H-indazole-3-carbonitrile C₁₀H₉N₃171.207.3-7.8 (m, 3H, Ar-H), 4.0-4.2 (s, 3H, N-CH₃), 2.4-2.6 (s, 3H, Ar-CH₃)~140-145 (C-Ar), ~130-135 (C-Ar), ~120-125 (C-Ar), ~115-120 (CN), ~110-115 (C-Ar), ~100-105 (C-CN), ~35-37 (N-CH₃), ~20-22 (Ar-CH₃)

Table 1: Expected Analytical Data for Key Intermediates and the Final Product. Note: Exact chemical shifts may vary depending on the solvent and concentration.

Characterization of 1,5-Dimethyl-1H-indazole-3-carbonitrile:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic signals for the aromatic protons, a singlet for the N-methyl group, and a singlet for the C5-methyl group.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum will display signals for the aromatic carbons, the nitrile carbon, and the two methyl carbons.

  • IR (ATR, cm⁻¹): A sharp absorption band around 2220-2240 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak for the molecular ion [M+H]⁺.

Large-Scale Production and Safety Considerations

Scaling up the synthesis of 1,5-Dimethyl-1H-indazole-3-carbonitrile requires careful consideration of several factors:

  • Thermal Management: The diazotization and cyanation reactions are exothermic and require efficient cooling systems in large reactors to maintain temperature control and prevent runaway reactions.

  • Reagent Handling:

    • Sodium Nitrite: A strong oxidizing agent. Avoid contact with combustible materials.

    • Potassium Iodide: Handle in a well-ventilated area.

    • Zinc Cyanide: Highly toxic if ingested or if it comes into contact with acids, as it can release hydrogen cyanide gas. All handling must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. A cyanide antidote kit should be readily available.[7]

    • Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere.

    • Methyl Iodide/Dimethyl Sulfate: Toxic and carcinogenic alkylating agents. Handle with extreme care in a fume hood.

  • Process Safety Management (PSM): A thorough hazard and operability (HAZOP) study is recommended before scaling up the process to identify and mitigate potential risks.

  • Waste Disposal: All waste streams, especially those containing cyanide and heavy metals (from the palladium catalyst), must be handled and disposed of in accordance with local environmental regulations.

Conclusion

The synthetic route and protocols detailed in this guide provide a comprehensive framework for the large-scale production of high-purity 1,5-Dimethyl-1H-indazole-3-carbonitrile. By understanding the underlying chemical principles and adhering to the safety guidelines, researchers and production chemists can confidently and efficiently synthesize this valuable compound for its various applications in drug discovery and materials science. The self-validating nature of the described protocols, supported by detailed analytical characterization, ensures the reliability and reproducibility of the synthesis.

References

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Wang, J., et al. (2024).
  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938–1950.
  • Fisher Scientific. (n.d.).
  • CymitQuimica. (2024). Safety Data Sheet - 6-BROMO-5-FLUORO-3-IODO-1-METHYL-1H-INDAZOLE.
  • PENTA. (2024).
  • Sigma-Aldrich. (2025).
  • MIT EHS. (2015). Laboratory Use of Cyanide Salts Safety Guidelines.
  • ResearchGate. (n.d.).
  • ACS Publications. (2020). A Practical, Metal-Free Synthesis of 1H-Indazoles.
  • Google Patents. (n.d.). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
  • Beilstein Journals. (2021).
  • NIH. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.
  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • MDPI. (2022). 1,3-Dimethyl-3′,5-diphenyl-1,5-dihydro-2H,5′H-spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole]-2,4,5′(3H)-trione.
  • ChemicalBook. (n.d.). Indazole(271-44-3) 1H NMR spectrum.
  • NIH. (n.d.). 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile.
  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • CymitQuimica. (2025).
  • MDPI. (2025). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • NIH. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • PubMed. (n.d.). 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbon-yl]-5-methyl-indolizine-3-carbo-nitrile.
  • NIH. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ResearchGate. (2016). (PDF) 13 C NMR of indazoles.
  • Benchchem. (n.d.). Technical Support Center: Purification of 1-Methyl-1H-imidazole-4-carbonitrile.
  • Amazon S3. (2023). Chemical Profile of Drug Infused Papers Seized in Rio de Janeiro (Brazil) Prisons During the COVID-19 Lockdown.
  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.
  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
  • Wiley Online Library. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,5-Dimethyl-1H-indazole-3-carbonitrile

Welcome to the technical support guide for the synthesis of 1,5-Dimethyl-1H-indazole-3-carbonitrile. This document is designed for researchers, medicinal chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1,5-Dimethyl-1H-indazole-3-carbonitrile. This document is designed for researchers, medicinal chemists, and process development professionals. Our goal is to provide in-depth, field-proven insights to help you overcome common challenges and significantly improve the yield and purity of your target compound. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific laboratory conditions.

Core Synthesis Pathway Overview

A common and effective strategy for synthesizing 1,5-Dimethyl-1H-indazole-3-carbonitrile involves a two-step process. First, an intramolecular cyclization of a hydrazone intermediate forms the core indazole ring system. This is followed by a regioselective N-methylation to install the methyl group at the desired N1 position.

The initial precursor, (Z)-2-(2-chloro-5-methylphenyl)-2-(methylhydrazono)acetonitrile, is typically formed by the condensation of a glyoxylonitrile derivative with methylhydrazine, or via other established routes. The critical steps we will focus on are the cyclization and N-methylation.

cluster_0 Step 1: Intramolecular Cyclization cluster_1 Alternative Step 2: N-Methylation A Precursor (2-(2-chloro-5-methylphenyl)-2-(methylhydrazono)acetonitrile) B 5-Methyl-1-methyl-1H-indazole-3-carbonitrile A->B  Cu(I) catalyst, Base (e.g., K2CO3)  Solvent (e.g., DMF, Dioxane)  Heat C Precursor (2-(2-chloro-5-methylphenyl)-2-(hydrazono)acetonitrile) D 5-Methyl-1H-indazole-3-carbonitrile C->D  Cu(I) catalyst, Base  Heat E 1,5-Dimethyl-1H-indazole-3-carbonitrile + 2,5-Dimethyl-2H-indazole-3-carbonitrile (isomer) D->E  Base (e.g., NaH, K2CO3)  Methylating Agent (e.g., CH3I, (CH3)2SO4)

Caption: Common synthetic routes to the target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Issue 1: Low Yield in the Copper-Catalyzed Cyclization Step

Question: I am attempting the intramolecular Ullmann-type cyclization to form the indazole ring, but my yields are consistently low (<40%). Thin-layer chromatography (TLC) shows a significant amount of starting material and several unidentified spots. What is happening and how can I fix it?

Answer: Low yield in this critical C-N bond-forming step is a frequent challenge and can be attributed to several factors. The Ullmann reaction, while powerful, can be sensitive to reaction conditions.[1]

Probable Causes & Solutions:

  • Inactive Catalyst: The Cu(I) catalyst is susceptible to oxidation to Cu(II), which is generally less effective.

    • Solution: Use a high-purity, fresh source of your Cu(I) salt (e.g., CuI, CuBr). Consider adding a small amount of a reducing agent like sodium ascorbate or using a ligand that stabilizes the Cu(I) state, such as 1,10-phenanthroline or L-proline. Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon) by thoroughly degassing your solvent and using Schlenk techniques.

  • Incorrect Base or Base Strength: The choice of base is critical. It must be strong enough to facilitate the reaction but not so strong that it causes decomposition of the starting material or product.

    • Solution: Potassium carbonate (K₂CO₃) is a common and effective choice. If the reaction is sluggish, you might consider a stronger base like cesium carbonate (Cs₂CO₃). Avoid overly strong bases like sodium hydride (NaH) in this step, as they can lead to unwanted side reactions. The base should be finely powdered and dried before use to maximize its surface area and reactivity.

  • Suboptimal Solvent and Temperature: Polar aprotic solvents are typically required to solubilize the reactants and mediate the reaction. The temperature must be high enough to overcome the activation energy but not so high that it causes thermal decomposition.

    • Solution: N,N-Dimethylformamide (DMF) or dioxane are standard solvents. Ensure they are anhydrous. If you observe decomposition (darkening of the reaction mixture), try lowering the temperature and extending the reaction time. Conversely, if the reaction is stalled, a modest increase in temperature (e.g., from 110 °C to 130 °C) may be beneficial. High-throughput screening has been successfully used to optimize these conditions.[1]

  • Presence of Water: Water can deactivate the catalyst and interfere with the base.

    • Solution: Use anhydrous solvents and dry your reagents, particularly the base (K₂CO₃). Dry glassware in an oven before use.

Issue 2: Poor Regioselectivity During N-Methylation

Question: After forming 5-methyl-1H-indazole-3-carbonitrile, I performed the N-methylation step. However, my ¹H NMR spectrum shows two distinct N-methyl signals, indicating I've formed a mixture of the desired N1-methyl and the undesired N2-methyl isomers. How can I improve the selectivity for the N1 position?

Answer: This is a classic problem in indazole chemistry. The indazole anion formed upon deprotonation is a resonance-stabilized species, and alkylation can occur at either nitrogen. The 1H-tautomer is generally more stable than the 2H-tautomer, but this does not always translate to selective N1-alkylation.[2] The outcome is highly dependent on the reaction conditions.

Probable Causes & Solutions:

  • Solvent Choice: The polarity of the solvent plays a significant role in directing the alkylation.

    • Solution: For preferential N1-alkylation, polar aprotic solvents are generally favored. N,N-Dimethylformamide (DMF) or acetonitrile are excellent choices.[3] In contrast, nonpolar solvents like toluene or THF often lead to increased formation of the N2 isomer.

  • Counter-ion Effects (Choice of Base): The nature of the cation associated with the indazolide anion influences the site of attack.

    • Solution: Using sodium hydride (NaH) or potassium hydride (KH) to form the sodium or potassium salt often provides good N1 selectivity in a polar aprotic solvent. The smaller Li⁺ cation can chelate with both nitrogens, sometimes leading to more N2 product, while larger cations like K⁺ or Cs⁺ tend to favor N1 alkylation.

  • Steric Hindrance of the Alkylating Agent: While not modifiable for your target molecule (a methyl group), it's a key principle. Bulkier alkylating agents tend to favor the less sterically hindered N1 position.

Summary of Conditions Favoring N1 vs. N2 Methylation:

ParameterFavors N1-Alkylation (Desired)Favors N2-Alkylation (Undesired)
Solvent Polar Aprotic (DMF, Acetonitrile)Nonpolar (Toluene, THF)
Base/Counter-ion NaH, KH, K₂CO₃, Cs₂CO₃LiH, n-BuLi
Temperature Lower Temperatures (0 °C to RT)Higher Temperatures

Key Experimental Protocols

These protocols are provided as a validated starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Copper-Catalyzed Intramolecular Cyclization
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the hydrazone precursor (1.0 equiv), potassium carbonate (K₂CO₃, 2.5 equiv, finely powdered and dried), and copper(I) iodide (CuI, 0.15 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed DMF via cannula to achieve a concentration of approximately 0.1 M.

  • Reaction: Heat the mixture to 120-130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the copper catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3x) to remove DMF, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Regioselective N1-Methylation
  • Setup: To an oven-dried, three-neck flask under an argon atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF.

  • Indazole Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 5-methyl-1H-indazole-3-carbonitrile (1.0 equiv) in anhydrous DMF dropwise over 15 minutes.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Methylation: Cool the mixture back to 0 °C. Add methyl iodide (CH₃I, 1.1 equiv) dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[3]

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography to separate the N1 and N2 isomers and any other impurities.

Frequently Asked Questions (FAQs)

Q1: Can I use a palladium catalyst instead of copper for the cyclization? A1: While palladium catalysts are used for some indazole syntheses, such as C-H amination reactions, copper is the classic and more common catalyst for intramolecular Ullmann-type couplings of this nature.[4][5] Palladium may not be as effective for this specific transformation and could lead to different side products.

Q2: My N-methylation is complete, but I can't separate the N1 and N2 isomers by column chromatography. What should I do? A2: Isomer separation can be challenging. First, try optimizing your chromatography conditions (e.g., different solvent systems, using a high-performance silica). If co-elution persists, recrystallization is an excellent alternative. The two isomers often have different crystal packing energies and solubilities, allowing for selective crystallization of the major, desired isomer.

Q3: Are there alternative, milder methods for indazole synthesis to avoid the high temperatures of the Ullmann reaction? A3: Yes, several methods operate under milder conditions. For instance, a metal-free approach involves the cyclization of o-aminobenzoximes activated with methanesulfonyl chloride at low temperatures.[6] Another strategy involves the [3+2] cycloaddition of arynes with hydrazones, which can proceed at room temperature.[7] However, these methods require different starting materials which may need to be synthesized first.

Q4: Is it possible to perform a one-pot synthesis from the starting aldehyde/ketone to the final N-methylated product? A4: While attractive, a one-pot procedure for this entire sequence is challenging due to incompatible reagents and conditions. The copper catalyst from the cyclization step could interfere with the N-methylation, and the strong base used for methylation might be problematic for the initial condensation/cyclization. A two-step process with intermediate purification is generally more robust and higher-yielding.

Troubleshooting Workflow: Diagnosing Low Yield

decision decision action action start Start: Low Yield decision1 High amount of starting material? start->decision1 Check TLC/LC-MS decision2 Reaction stalled. Check reaction parameters. decision1->decision2 Yes decision3 Multiple unidentified spots? decision1->decision3 No action1 Increase temp by 10-20°C or prolong reaction time. decision2->action1 Increase Temp? action2 Use fresh, high-purity Cu(I). Run under inert atmosphere. decision2->action2 Check Catalyst? action3 Use fresh, dry, powdered base. Consider stronger base (e.g., Cs2CO3). decision2->action3 Check Base? action4 Lower reaction temperature. Ensure inert atmosphere is strict. Check for solvent impurities. decision3->action4 Yes (Decomposition) action5 Optimize chromatography. Consider recrystallization. decision3->action5 No (Purification Issue)

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Chen, Y., Chen, Q., Tan, L., Chen, L., & Wang, X. (2020). Preparation of 1H-Indazole-3-carbonitrile . Organic Syntheses, 97, 314-326. [Link]

  • Counceller, C. M., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction . The Journal of Organic Chemistry, 88(7), 4209–4223. [Link]

  • Wang, B., et al. (2016). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds . Chemical Communications, 52(42), 6940-6943. [Link]

  • Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate) . PrepChem.com. [Link]

  • Indazole synthesis . Organic Chemistry Portal. [Link]

  • Sharma, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance . RSC Medicinal Chemistry, 15(1), 35-61. [Link]

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Li, S., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . Molecules, 26(21), 6667. [Link]

Sources

Optimization

Technical Support Center: Purification of 1,5-Dimethyl-1H-indazole-3-carbonitrile

Welcome to the technical support center for the purification of 1,5-Dimethyl-1H-indazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,5-Dimethyl-1H-indazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions (FAQs) to ensure you can achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

The synthesis of 1,5-Dimethyl-1H-indazole-3-carbonitrile, while seemingly straightforward, can present several purification challenges. The primary issues often stem from the formation of isomeric byproducts, residual starting materials, and reagents that are difficult to separate from the desired product due to similar physical properties. This guide will provide a systematic approach to identifying and resolving these common purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 1,5-Dimethyl-1H-indazole-3-carbonitrile?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. A common method for the synthesis of 1,5-Dimethyl-1H-indazole-3-carbonitrile involves the N-methylation of 5-methyl-1H-indazole-3-carbonitrile. In this case, the most probable impurities are:

  • Isomeric Product (2,5-Dimethyl-2H-indazole-3-carbonitrile): Methylation of the indazole ring can occur at both the N1 and N2 positions, leading to the formation of the N2-methylated isomer. This is often the most challenging impurity to separate due to its similar polarity and molecular weight to the desired N1-methylated product.

  • Unreacted Starting Material (5-methyl-1H-indazole-3-carbonitrile): Incomplete methylation will result in the presence of the starting material in your crude product.

  • Residual Methylating Agent and Base: Depending on the reagents used, you may have residual methylating agents (e.g., methyl iodide, dimethyl sulfate) and the base (e.g., potassium carbonate, sodium hydride) or their byproducts.

  • Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove completely.

Q2: My crude product is an oil, but I expected a solid. What should I do?

A2: Oiling out is a common issue in crystallization and can be caused by several factors, including the presence of impurities that depress the melting point or a high concentration of a solvent in which the product is highly soluble.

  • Troubleshooting Steps:

    • Confirm Product Presence: First, confirm the presence of your desired product using a quick analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Remove Residual Solvents: Ensure all high-boiling point solvents have been thoroughly removed under high vacuum. Co-evaporation with a lower-boiling point solvent like toluene can sometimes be effective.

    • Attempt Trituration: Try adding a solvent in which your product is expected to be poorly soluble but the impurities are soluble (e.g., cold diethyl ether, hexanes). Stir the oil vigorously to induce crystallization.

    • Re-evaluate Crystallization Solvent System: If trituration fails, the solvent system for crystallization may need to be optimized. A mixed solvent system, where the product is soluble in one solvent and insoluble in the other, often yields better results.

Q3: I'm seeing two spots with very similar Rf values on my TLC plate. How can I improve their separation?

A3: Two closely eluting spots on a TLC plate often indicate the presence of isomers, such as the N1 and N2 methylated indazoles.

  • Improving TLC Separation:

    • Solvent System Optimization: Experiment with different solvent systems. A less polar solvent system will generally increase the separation of polar compounds. Try various ratios of ethyl acetate/hexanes or dichloromethane/methanol.

    • Multiple Developments: Running the TLC plate multiple times in the same solvent system can sometimes improve the resolution of closely eluting spots.

    • Different Stationary Phase: If available, try a different type of TLC plate (e.g., alumina instead of silica gel).

  • Purification Strategy: For preparative scale, column chromatography will be necessary. The optimized TLC solvent system will serve as a good starting point for your column's mobile phase. A long column with a fine mesh silica gel will provide the best resolution.

Troubleshooting Guide for Purification

This section provides a more in-depth look at common purification issues and their solutions.

Problem Potential Cause Recommended Solution
Low Purity After Recrystallization - Inappropriate solvent choice.- Presence of highly soluble impurities.- Co-crystallization of impurities.- Solvent Screening: Perform small-scale recrystallization trials with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and mixed solvent systems (e.g., ethyl acetate/hexanes, acetone/water) to find the optimal conditions.[1] - Charcoal Treatment: If your product is colored due to minor, highly colored impurities, a hot filtration through a small amount of activated charcoal may be beneficial.- Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote the formation of pure crystals.
Poor Separation in Column Chromatography - Incorrect mobile phase polarity.- Column overloading.- Inappropriate stationary phase.- Mobile Phase Gradient: If isocratic elution fails to provide adequate separation, a shallow gradient elution from a non-polar to a slightly more polar solvent system can be effective.- Sample Loading: Load the crude product onto the column in a minimal amount of the initial mobile phase or a solvent in which it is highly soluble and then quickly adsorbed to the silica (e.g., dichloromethane).- Column Dimensions: Use a longer, narrower column for better resolution of closely eluting compounds.
Product is Contaminated with a Non-polar Impurity - Incomplete reaction of a non-polar starting material.- Formation of a non-polar byproduct.- Liquid-Liquid Extraction: Perform an aqueous workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove polar impurities. The non-polar impurity will remain in the organic layer with the product.- Reverse-Phase Chromatography: If the impurity is significantly less polar than your product, reverse-phase chromatography (C18 silica) may provide better separation.
Product is Contaminated with a Highly Polar Impurity - Residual starting materials or reagents.- Degradation of the product.- Aqueous Wash: A simple wash with water or a dilute acid/base solution during the workup can remove many polar impurities.- Silica Gel Plug: If the impurity is very polar, you can pass a solution of your crude product through a short plug of silica gel, eluting with a moderately polar solvent. The highly polar impurity should remain on the silica.

Experimental Protocols

Protocol 1: Recrystallization of 1,5-Dimethyl-1H-indazole-3-carbonitrile

This protocol is a general guideline. The optimal solvent and conditions should be determined experimentally on a small scale first.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of acetone and water).[1]

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography Purification

This protocol is designed for the separation of isomeric impurities.

  • Stationary Phase: Pack a glass column with silica gel (230-400 mesh) using a slurry method with your initial mobile phase.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Gradient (Optional): If separation is not achieved, a shallow gradient to a slightly more polar mobile phase (e.g., gradually increasing the ethyl acetate percentage) may be necessary.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Purity Assessment

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is a reliable way to assess the purity of your final product and any collected fractions.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 70:30 A:B, ramp to 30:70 A:B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure of the purified product and identifying any impurities. For 1,5-Dimethyl-1H-indazole-3-carbonitrile, you would expect to see:

  • ¹H NMR: Singlets for the two methyl groups, and aromatic protons corresponding to the substituted benzene ring. The chemical shifts of the N-methyl and C5-methyl groups will be characteristic.

  • ¹³C NMR: Resonances for the nitrile carbon, the two methyl carbons, and the carbons of the indazole ring system.

Comparison of the spectra of your purified product with a known standard or literature data is the definitive way to confirm its identity and purity.

Visualization of the Purification Workflow

Purification_Workflow crude Crude Product (Mixture of Isomers, Starting Material, etc.) recrystallization Recrystallization crude->recrystallization Initial Purification column Column Chromatography crude->column Direct Purification recrystallization->column Low Purity pure_product Pure 1,5-Dimethyl-1H-indazole-3-carbonitrile recrystallization->pure_product High Purity column->pure_product Separated Isomers impurities Impurities column->impurities analysis Purity Analysis (HPLC, NMR) pure_product->analysis

Caption: General purification workflow for 1,5-Dimethyl-1H-indazole-3-carbonitrile.

Logical Relationship of Purification Steps

Logical_Relationships cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_purification Purification Strategy cluster_analysis Purity Verification synthesis N-methylation of 5-methyl-1H-indazole-3-carbonitrile isomer 2,5-Dimethyl-2H-indazole-3-carbonitrile synthesis->isomer generates starting_material 5-methyl-1H-indazole-3-carbonitrile synthesis->starting_material generates reagents Residual Reagents & Solvents synthesis->reagents generates workup Aqueous Workup isomer->workup addressed by starting_material->workup addressed by reagents->workup addressed by recrystallization Recrystallization workup->recrystallization chromatography Column Chromatography recrystallization->chromatography if purity is low hplc HPLC recrystallization->hplc verified by nmr NMR recrystallization->nmr verified by chromatography->hplc verified by chromatography->nmr verified by

Caption: Logical flow from synthesis to purified and verified product.

References

  • Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. Available from: [Link]

  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • SIELC Technologies. Separation of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile on Newcrom R1 HPLC column. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]

  • ResearchGate. 13C NMR of indazoles. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1,5-Dimethyl-1H-indazole-3-carbonitrile

Welcome to the technical support guide for the synthesis of 1,5-Dimethyl-1H-indazole-3-carbonitrile. This document is designed for researchers, medicinal chemists, and process development professionals who are working wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1,5-Dimethyl-1H-indazole-3-carbonitrile. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. As a key intermediate in the development of various therapeutic agents, achieving a clean, high-yield synthesis is paramount.

This guide moves beyond simple procedural outlines to address the nuanced challenges and common side reactions encountered during synthesis. We will explore the causality behind these issues and provide field-proven troubleshooting strategies to help you optimize your experimental outcomes.

Overview of a Common Synthetic Approach

A prevalent strategy for synthesizing 1,5-Dimethyl-1H-indazole-3-carbonitrile involves a two-step process starting from 5-methyl-1H-indazole. The core structure is first functionalized at the 3-position with a nitrile group, followed by a regioselective methylation at the N1 position.

G A 5-Methyl-1H-indazole B 3-Iodo-5-methyl-1H-indazole A->B Iodination C 5-Methyl-1H-indazole-3-carbonitrile B->C Pd-Catalyzed Cyanation D 1,5-Dimethyl-1H-indazole-3-carbonitrile (Target) C->D N1-Methylation (Desired) E 2,5-Dimethyl-2H-indazole-3-carbonitrile (Isomeric Impurity) C->E N2-Methylation (Side Reaction)

Caption: A common synthetic pathway to 1,5-Dimethyl-1H-indazole-3-carbonitrile.

This guide will focus primarily on the critical and often problematic N-methylation step, as well as challenges in the preceding cyanation reaction.

Frequently Asked Questions & Troubleshooting Guide

Category 1: N-Methylation and Isomer Control

This is the most frequently encountered challenge. The indazole ring possesses two nitrogen atoms (N1 and N2) that can be alkylated, leading to a mixture of regioisomers. Because the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole, the N1-substituted product is typically the desired, more stable isomer.[1][2] However, kinetic factors can favor the formation of the N2-isomer, leading to difficult-to-separate mixtures.[2]

Question: My N-methylation of 5-methyl-1H-indazole-3-carbonitrile is producing a significant amount of the 2,5-dimethyl-2H-indazole isomer. How can I improve the selectivity for the desired N1-isomer?

Answer: This is a classic problem of regioselectivity stemming from the ambidentate nucleophilic character of the indazole anion. The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[2]

The N2 position is often more sterically accessible and its lone pair is more kinetically available, which can lead to it being the kinetically favored product.[2] To favor the thermodynamically more stable N1 isomer, your strategy should focus on creating conditions that allow for thermodynamic control.

Troubleshooting Strategies:

  • Choice of Base and Solvent: This is the most critical factor.

    • Recommendation: Use a strong, non-nucleophilic hydride base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

    • Causality: NaH irreversibly deprotonates the indazole to form the indazolide anion. In a polar aprotic solvent, this anion is well-solvated. This setup tends to favor the formation of the thermodynamically more stable N1-alkylated product. In contrast, using weaker bases (like K₂CO₃) or protic solvents can lead to equilibrium situations that result in mixtures.

  • Counter-ion Effect: The nature of the cation can influence the site of alkylation by coordinating with the two nitrogen atoms differently. While sodium (from NaH) is common, exploring other counter-ions (e.g., from lithium or potassium bases) can sometimes alter the N1/N2 ratio.

  • Temperature:

    • Recommendation: Run the deprotonation at 0 °C and then allow the reaction with the methylating agent to proceed at room temperature. Avoid high temperatures unless you are specifically aiming for thermodynamic equilibrium, which can be risky as it may also promote side reactions.

    • Causality: Lower temperatures can sometimes favor the kinetic product (N2). Allowing the reaction to proceed at a moderate temperature gives the system a better chance to reach the thermodynamic minimum, favoring the N1 product.[3]

  • Nature of the Alkylating Agent:

    • Recommendation: Use methyl iodide (CH₃I).

    • Causality: Harder electrophiles like dimethyl sulfate can sometimes favor reaction at the harder N1 nitrogen atom, but methyl iodide is a reliable and commonly used reagent for this transformation. The choice of electrophile can subtly influence the transition state energies for N1 vs. N2 attack.

Summary of Conditions for N1-Selectivity:

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Irreversible deprotonation, favors thermodynamic control.
Solvent DMF, THF (anhydrous)Polar aprotic, solvates the anion effectively.
Temperature 0 °C to Room TemperatureBalances reaction rate with selectivity.
Alkylating Agent Methyl Iodide (CH₃I)Standard, effective methylating agent.
Category 2: Cyanation Reaction Efficiency

The introduction of the 3-carbonitrile group is typically achieved via a palladium-catalyzed cyanation of a 3-halo-indazole intermediate. These reactions can be sensitive and prone to low yields if not properly optimized.

Question: The palladium-catalyzed cyanation of my 3-iodo-5-methyl-1H-indazole is sluggish, incomplete, or results in decomposition. What are the key parameters to check?

Answer: Palladium-catalyzed cross-coupling reactions are powerful but require careful control of several variables. Sluggishness or failure often points to catalyst deactivation, poor reagent quality, or suboptimal conditions.

Troubleshooting Workflow:

G Start Low Cyanation Yield Inert Is the reaction under strict inert atmosphere (Ar/N₂)? Start->Inert Inert->Start No Reagents Are solvents and reagents anhydrous and high purity? Inert->Reagents Yes Reagents->Start No Catalyst Is the Pd catalyst/ligand active? Consider a new batch. Reagents->Catalyst Yes Catalyst->Start No Source Optimize Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) Catalyst->Source Yes Temp Adjust Temperature (e.g., 90-120 °C) Source->Temp No Improvement Success Reaction Improved Temp->Success

Caption: Troubleshooting flowchart for a Pd-catalyzed cyanation reaction.

Detailed Troubleshooting Steps:

  • Atmosphere and Reagent Quality:

    • Insight: The Pd(0) catalytic species is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) and halt the catalytic cycle. Water can interfere with the cyanide source and catalyst.

    • Action: Ensure your solvent (e.g., DMAc, DMF) is anhydrous.[4] Degas the solvent and reaction mixture thoroughly with argon or nitrogen before adding the catalyst. Use high-purity reagents.

  • Catalyst System:

    • Insight: The choice of ligand is crucial for stabilizing the Pd(0) center and facilitating reductive elimination.

    • Action: For cyanation of aryl halides, bulky electron-rich phosphine ligands are often effective. Xantphos is a well-regarded ligand for this type of transformation.[4] Ensure your palladium precursor (e.g., [PdCl(C₃H₅)]₂ or Pd₂(dba)₃) is fresh. Catalyst turnover can be low if the system is not optimized.[5]

  • Cyanide Source:

    • Insight: Different cyanide sources have varying reactivity and toxicity.

    • Action: While KCN and NaCN are potent, they are highly toxic. Zinc cyanide (Zn(CN)₂) is a common alternative that is less toxic but may require higher temperatures. Potassium ferrocyanide (K₄[Fe(CN)₆]) is an even safer, crystalline, and robust alternative that has shown broad applicability.[4][5]

Category 3: Purification
Question: How can I effectively separate the N1 and N2 methylated isomers if my reaction still produces a mixture?

Answer: Separating these isomers is a common purification challenge due to their similar polarity.

  • Silica Gel Chromatography: This is the most common method.

    • Technique: Use a long column with a shallow gradient of a solvent system like Hexane/Ethyl Acetate or Dichloromethane/Methanol. The N1 isomer is typically slightly less polar than the N2 isomer and should elute first, but this is not guaranteed. Careful monitoring with TLC is essential.

  • Recrystallization:

    • Technique: This can be highly effective if one isomer is significantly less soluble than the other in a particular solvent system. You may need to screen various solvents (e.g., isopropanol, ethyl acetate, acetone) or mixed solvent systems (e.g., acetone/water, ethanol/water).[6] Often, one isomer will crystallize out preferentially, enriching the other in the mother liquor.

Experimental Protocols

Protocol 1: N1-Selective Methylation of 5-Methyl-1H-indazole-3-carbonitrile

This protocol is a representative procedure and should be adapted and optimized for your specific scale and equipment.

Materials:

  • 5-Methyl-1H-indazole-3-carbonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 5-methyl-1H-indazole-3-carbonitrile (1.0 equiv).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-45 minutes until gas evolution ceases. The solution should become a clear salt solution.

  • Add methyl iodide (1.1 equiv) dropwise via syringe, keeping the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel chromatography or recrystallization to yield the pure 1,5-Dimethyl-1H-indazole-3-carbonitrile.

References

  • Google Patents. (n.d.). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • ResearchGate. (n.d.). Preparation of 1 H ‐Indazole‐3‐Carbonitrile. Retrieved from [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. JOCPR, 2014, 6(5):980-986. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(2), 438. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

  • IRIS Unina. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Retrieved from [Link]

  • Royal Society of Chemistry Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Retrieved from [Link]

  • Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers.
  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Org. Synth. Coll. Vol. 4, p.539 (1963); Vol. 33, p.43 (1953). Retrieved from [Link]

  • Beilstein Journals. (2018). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • National Institutes of Health. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]

  • White Rose Research Online. (2020). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,5-Dimethyl-1H-indazole-3-carbonitrile

Welcome to the technical support center for the synthesis of 1,5-Dimethyl-1H-indazole-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,5-Dimethyl-1H-indazole-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimization strategies associated with this important molecular scaffold. The indazole nucleus is a privileged structure in medicinal chemistry, and precise control over its substitution pattern is critical for developing novel therapeutics.[1]

This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Synthetic Strategy Overview

The synthesis of 1,5-Dimethyl-1H-indazole-3-carbonitrile is typically approached via a multi-step sequence. A logical and common pathway involves the initial formation of the indazole core, followed by sequential installation of the functional groups. This guide is structured around this workflow.

G cluster_0 Phase 1: Indazole Core Synthesis cluster_1 Phase 2: N-Methylation cluster_2 Phase 3: C3-Functionalization A Starting Material (e.g., 4-Methyl-2-nitroacetophenone) B Cyclization (e.g., with Hydrazine) A->B C 5-Methyl-1H-indazole B->C D N-Methylation (Regioselectivity is Key) C->D E 1,5-Dimethyl-1H-indazole D->E F Halogenation at C3 (e.g., Iodination) E->F G Palladium-Catalyzed Cyanation F->G H Target Molecule: 1,5-Dimethyl-1H-indazole-3-carbonitrile G->H

Caption: General synthetic workflow for 1,5-Dimethyl-1H-indazole-3-carbonitrile.

Troubleshooting Guide & FAQs: Phase 1 & 2 - Synthesis and N-Methylation of the Indazole Core

The formation of the indazole ring and its subsequent N-alkylation are foundational steps where regioselectivity and yield can be significantly impacted by subtle changes in reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for constructing the 5-methyl-1H-indazole core?

A1: A variety of starting materials can be employed. Common methods include the cyclization of o-halobenzaldehydes or ketones with hydrazine.[2] For a 5-methyl substituted indazole, a precursor like 2-halo-5-methylbenzaldehyde or a related ketone would be suitable. Another robust method involves the reductive cyclization of a 2-nitro-toluene derivative. For instance, starting from a 4-methyl-2-nitroacetophenone derivative and reacting it with hydrazine is a viable route.[1]

Q2: I am getting a mixture of N1 and N2 methylated isomers. How can I improve the regioselectivity for the desired N1-methyl product?

A2: This is the most critical challenge in this step. The 1H-indazole tautomer is generally more stable than the 2H form, but kinetic and thermodynamic factors during alkylation can lead to mixtures.[3] To favor the thermodynamically more stable N1-isomer, specific reaction conditions are crucial.

  • Causality: The N1 and N2 positions have different steric and electronic environments. N2 is often more sterically accessible, while N1 alkylation leads to a more stable aromatic system. The choice of base, solvent, and alkylating agent directly influences the outcome.

  • Solution: A study on the regioselective N-alkylation of the 1H-indazole scaffold highlighted that using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) strongly favors N1-alkylation.[4][5][6] The NaH deprotonates the indazole to form the indazolide anion, and the subsequent alkylation predominantly occurs at the N1 position.

ConditionPredominant IsomerRationaleReference
NaH in THF/DMFN1-Alkyl Forms the indazolide anion, favoring thermodynamic product.[4][5]
K₂CO₃ in AcetoneMixture of N1/N2Weaker base, less selective, often kinetically driven.[1]
Cs₂CO₃ in DMFOften N1-selectiveCesium effect can promote N1 selectivity.[7]

Q3: My N-methylation reaction is sluggish or does not go to completion. What should I check?

A3: Several factors can cause an incomplete reaction:

  • Insufficient Base: Ensure you are using at least 1.1 to 1.2 equivalents of a strong base like NaH to ensure complete deprotonation of the starting indazole.

  • Quality of Reagents: Sodium hydride can be deactivated by moisture. Use freshly opened or properly stored NaH. Similarly, ensure your solvent (THF/DMF) is anhydrous.

  • Temperature: While these reactions often proceed at room temperature after initial deprotonation, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion. Monitor by TLC to avoid decomposition.

  • Alkylating Agent: Methyl iodide is typically very reactive. If using a less reactive agent like dimethyl sulfate, longer reaction times or slightly elevated temperatures may be necessary.

Troubleshooting Guide & FAQs: Phase 3 - C3-Cyanation

The introduction of the carbonitrile group at the C3 position is a pivotal step. A common and effective method is the palladium-catalyzed cyanation of a C3-halo-indazole intermediate (e.g., 3-iodo-1,5-dimethyl-1H-indazole).

G start Low Yield or Incomplete Conversion in Cyanation Step q1 Is the Catalyst Active? Check for: Blackening of reaction mixture (Pd black precipitation) Inactive catalyst batch start->q1 Potential Issue q2 Is the Cyanide Source Suitable? Check for: Purity of Zn(CN)₂ or K₄[Fe(CN)₆] Solubility issues start->q2 Potential Issue q3 Are Reaction Conditions Optimal? Check for: Anhydrous/deoxygenated solvent Correct temperature Sufficient reaction time start->q3 Potential Issue s1 Solution: Use a robust ligand (e.g., Xantphos, dppf). Ensure inert atmosphere (Argon/Nitrogen). Use fresh catalyst. q1->s1 Action s2 Solution: Use a highly soluble and less toxic source like K₄[Fe(CN)₆]. Consider additives if using Zn(CN)₂. q2->s2 Action s3 Solution: Degas solvent thoroughly. Optimize temperature (e.g., 90-120 °C). Monitor reaction by TLC/LC-MS until starting material is consumed. q3->s3 Action

Caption: Troubleshooting decision tree for the C3-cyanation step.

Frequently Asked Questions (FAQs)

Q4: What is the best method to install the carbonitrile at C3? Direct cyanation or a two-step approach?

A4: Direct C-H cyanation of indazoles at the C3 position can be challenging and often lacks selectivity.[8] A more reliable and higher-yielding approach is a two-step sequence:

  • Halogenation at C3: First, selectively introduce a halogen (preferably iodine) at the C3 position of 1,5-dimethyl-1H-indazole. This can be achieved using reagents like N-iodosuccinimide (NIS).

  • Palladium-Catalyzed Cyanation: The resulting 3-iodo-1,5-dimethyl-1H-indazole is an excellent substrate for cross-coupling reactions. A palladium-catalyzed cyanation using a cyanide source is the most common and effective method.[9][10]

An alternative route involves creating the 1,5-dimethyl-1H-indazole-3-carboxamide and then dehydrating it to the nitrile.[11][12][13] This avoids the use of toxic cyanides but adds steps to the synthesis.

Q5: My palladium-catalyzed cyanation is giving low yields. What are the common pitfalls?

A5: Low yields in palladium-catalyzed cyanations are often traced back to a few key areas:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. It is crucial to perform the reaction under an inert atmosphere (argon or nitrogen) and use anhydrous solvents. The formation of palladium black is a visual indicator of catalyst decomposition. Using robust ligands like Xantphos or dppf can help stabilize the catalytic species.[10]

  • Cyanide Source: While toxic sources like KCN or NaCN can be used, zinc cyanide (Zn(CN)₂) is a common alternative. However, a superior, less toxic, and often more robust option is potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O).[10] It serves as a slow-release source of cyanide, which can prevent catalyst inhibition.

  • Solvent and Temperature: Aprotic polar solvents like DMAc, DMF, or NMP are typically used. The reaction often requires elevated temperatures (90-120 °C) to proceed at a reasonable rate.

Q6: I am observing significant amounts of a de-halogenated byproduct (1,5-dimethyl-1H-indazole) instead of my nitrile product. Why is this happening?

A6: This is a common side reaction in cross-coupling chemistry known as proto-dehalogenation. It occurs when the organometallic intermediate reacts with a proton source (like trace water in the solvent) before the reductive elimination step that forms the C-CN bond.

  • Causality: The presence of water or other protic impurities in the reaction mixture can intercept the catalytic cycle.

  • Solution:

    • Strictly Anhydrous Conditions: Ensure your solvent and reagents are rigorously dried. Use freshly distilled solvents and dry glassware.

    • Base: The choice of base can be important. An anhydrous carbonate base (e.g., K₂CO₃) is often used.

    • Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular cross-coupling over the unimolecular decomposition or reaction with trace impurities.

Q7: How should I purify the final 1,5-Dimethyl-1H-indazole-3-carbonitrile product?

A7: Purification typically involves a standard aqueous workup followed by chromatography.

  • Workup: After cooling, the reaction mixture is often diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove the inorganic salts and high-boiling point solvent (like DMAc).

  • Chromatography: The crude product is then purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step to obtain a high-purity material.

Experimental Protocols

The following are representative protocols. Researchers should adapt them based on their specific substrate and laboratory conditions.

Protocol 1: N1-Methylation of 5-Methyl-1H-indazole
  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 5-Methyl-1H-indazole (1.0 eq).

  • Add anhydrous THF (or DMF) to create a ~0.2 M solution.

  • Cool the flask to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to separate the N1 and any minor N2 isomers.

Protocol 2: Palladium-Catalyzed Cyanation of 3-Iodo-1,5-dimethyl-1H-indazole
  • In a reaction vessel, combine 3-Iodo-1,5-dimethyl-1H-indazole (1.0 eq), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 eq), a palladium catalyst such as [PdCl(allyl)]₂ (1-2 mol%), and a ligand such as Xantphos (2-4 mol%).

  • Evacuate and backfill the vessel with argon three times.

  • Add a degassed mixture of dimethylacetamide (DMAc) and water (e.g., a 4:3 ratio).[10]

  • Heat the reaction mixture to 95-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Filter the mixture through a pad of celite to remove insoluble material.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel chromatography to yield the final product.

References

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Preparation of 1 H ‐Indazole‐3‐Carbonitrile. ResearchGate. [Link]

  • Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo. IRIS Unina. [Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ACS Publications. [Link]

  • Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. ACS Omega. [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. PMC. [Link]

  • 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. National Institutes of Health. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

  • One-pot synthesis of dehydrating reagent and its application in preparation of nitriles from amides. TSI Journals. [Link]

  • Chapter 1. [Link]

  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

  • Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. PMC. [Link]

  • Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades. National Institutes of Health. [Link]

  • Recent developments in dehydration of primary amides to nitriles. RSC Publishing. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [https://cora.ucc.ie/bitstream/handle/10468/11792/Regioselective N-alkylation of the 1H-indazole scaffold.pdf?sequence=1&isAllowed=y]([Link] N-alkylation of the 1H-indazole scaffold.pdf?sequence=1&isAllowed=y)

  • Optimized Synthesis of 7-Aza-Indazoles by Diels–Alder Cascade and Associated Process Safety. ChemRxiv. [Link]

  • Wiley-VCH 2007 - Supporting Information. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed. [Link]

  • SUPPORTING MATERIALS. [Link]

Sources

Troubleshooting

avoiding degradation of 1,5-Dimethyl-1H-indazole-3-carbonitrile during storage

Technical Support Center: Stability & Storage of 1,5-Dimethyl-1H-indazole-3-carbonitrile Welcome to the Technical Desk Subject: Preservation of Structural Integrity for 1,5-Dimethyl-1H-indazole-3-carbonitrile CAS Registr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 1,5-Dimethyl-1H-indazole-3-carbonitrile

Welcome to the Technical Desk

Subject: Preservation of Structural Integrity for 1,5-Dimethyl-1H-indazole-3-carbonitrile CAS Registry Number: (Derivative of Indazole-3-carbonitrile scaffold) Chemical Class: Heterocyclic Nitrile Critical Risk: Hydrolytic conversion of the C3-cyano group and photo-oxidative degradation.

This guide addresses the specific stability challenges of 1,5-Dimethyl-1H-indazole-3-carbonitrile . While the indazole core is aromatic and generally robust, the C3-nitrile (cyano) moiety serves as a reactive "hotspot." Improper storage leads to hydrolysis, yielding the amide (primary degradant) and eventually the carboxylic acid, rendering bioassay results invalid.

Part 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. The primary failure mode for this compound is nitrile hydrolysis , catalyzed by moisture and accelerated by light or trace acid/base impurities.

Primary Degradation Pathway

The nitrile group (


) is susceptible to nucleophilic attack by water. This reaction is often slow at neutral pH but accelerates significantly if the solvent is hygroscopic (like DMSO) and absorbs atmospheric moisture.
  • Stage 1 (Amide Formation): The nitrile hydrolyzes to 1,5-dimethyl-1H-indazole-3-carboxamide . This is the most common impurity found in aged samples.

  • Stage 2 (Acid Formation): Further hydrolysis converts the amide to 1,5-dimethyl-1H-indazole-3-carboxylic acid , often precipitating out of solution due to solubility changes.

DegradationPathway cluster_conditions Catalyzing Factors Compound 1,5-Dimethyl-1H- indazole-3-carbonitrile (Active Compound) Amide Degradant A: Indazole-3-carboxamide (Partial Hydrolysis) Compound->Amide Slow Hydrolysis (pH < 5 or > 9) Moisture + H₂O (Trace Moisture) Moisture->Amide Acid Degradant B: Indazole-3-carboxylic Acid (Total Hydrolysis) Amide->Acid Prolonged Exposure UV UV Light (Photo-oxidation) Heat Heat (>25°C)

Figure 1: The hydrolytic cascade from nitrile to carboxylic acid. Note that the amide intermediate is the most common initial impurity.

Part 2: Storage Protocols (The "How-To")

The physical state of the compound dictates the storage strategy. Solutions are exponentially more unstable than solids.

Protocol A: Solid State Storage (Recommended)
  • Vial Type: Amber glass (Type 1 borosilicate) with a PTFE-lined screw cap.

  • Atmosphere: Argon or Nitrogen backfill is mandatory.

  • Temperature: -20°C for up to 2 years.[1]

  • Desiccation: Store the vial inside a secondary container (e.g., a Falcon tube) containing active silica gel or Drierite™.

Protocol B: Solution State Storage (High Risk)

If you must store as a stock solution, follow this strict solvent hierarchy.

SolventSuitabilityRisk FactorNotes
Anhydrous DMSO ⭐⭐⭐ (Best)HygroscopicDMSO absorbs water from air. Use single-use aliquots.
Anhydrous Ethanol ⭐⭐EvaporationGood solubility, but seal integrity is critical.
Water / PBS ❌ (Avoid)HydrolysisDo not store. Make fresh immediately before use.
DMF DecompositionDMF decomposes to amines over time, which catalyze nitrile hydrolysis.

The "Golden Rule" of DMSO Stocks: DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce moisture via condensation.

  • Action: Aliquot stock into single-use volumes (e.g., 20 µL) immediately after preparation. Never re-freeze a thawed vial.

StorageWorkflow Start Compound Arrival Form Is it Solid or Solution? Start->Form Solid Solid State Form->Solid Solid Solution Solution Required Form->Solution Solution Desiccate Place in Amber Vial + Desiccant Pack Solid->Desiccate FreezeSolid Store at -20°C (Stable >2 Years) Desiccate->FreezeSolid SolventChoice Solvent Selection: Anhydrous DMSO only Solution->SolventChoice Aliquot Aliquot into Single-Use Vials SolventChoice->Aliquot FreezeSol Store at -80°C (Stable 6 Months) Aliquot->FreezeSol

Figure 2: Decision tree for optimal storage. Note the stricter temperature requirement (-80°C) for solutions.

Part 3: Troubleshooting & FAQs

Q1: My DMSO stock solution has turned from colorless to light yellow. Is it still good?

  • Diagnosis: This indicates early-stage photo-oxidation of the indazole ring or impurity formation.

  • Action: Run a QC check. If the yellowing is faint, it may still be >95% pure, but it is a warning sign.

  • Prevention: Ensure you are using amber vials. Indazoles absorb UV light; clear glass offers no protection.

Q2: Can I store the compound in aqueous buffer (PBS) for a week at 4°C?

  • Answer: No.

  • Reasoning: The nitrile group is hydrolytically unstable in water over days, even at 4°C. You will generate the amide impurity, which may have different biological activity (e.g., inactive or off-target effects), leading to false negatives in your assay.

Q3: I see a precipitate in my thawed DMSO stock.

  • Cause: This is likely the carboxylic acid derivative (1,5-dimethyl-1H-indazole-3-carboxylic acid). The acid is significantly less soluble in organic solvents than the nitrile or amide.

  • Resolution: Do not attempt to re-dissolve by heating (which accelerates degradation). Discard the vial.

Q4: How do I validate purity before a critical experiment?

  • Method: Analytical HPLC or LC-MS.

  • Marker: Watch for a shift in retention time. The amide and acid are more polar than the nitrile parent.

    • Parent (Nitrile): Late elution.

    • Impurity (Amide): Elutes earlier.

    • Impurity (Acid): Elutes earliest (solvent front).

  • IR Spectroscopy: If you have solid, look for the

    
     stretch at ~2220-2240 cm⁻¹. Disappearance of this peak confirms hydrolysis.
    

References

  • World Health Organization (WHO). Annex 5: Guidelines for stability testing of pharmaceutical products. (General storage definitions). Available at: [Link]

  • Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. (Detailed synthesis and handling of the core scaffold). Org. Synth. 2020, 97, 314-326.[2] Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Indazole-3-carbonitrile derivatives. (Chemical & Physical Properties).[3][4] Available at: [Link]

  • Fisher Scientific. Safety Data Sheet (SDS): 1-Methyl-1H-indazole-3-carboxylic acid. (Safety and handling of hydrolysis products). Available at: [Link]

  • LibreTexts Chemistry. Chemistry of Nitriles: Hydrolysis Mechanisms. (Mechanistic grounding for degradation). Available at: [Link]

Sources

Optimization

scaling up 1,5-Dimethyl-1H-indazole-3-carbonitrile reactions effectively

Welcome to the Technical Support Center for the synthesis of 1,5-Dimethyl-1H-indazole-3-carbonitrile . As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that goes beyond a simple pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1,5-Dimethyl-1H-indazole-3-carbonitrile . As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that goes beyond a simple protocol. This document is designed to equip you, our fellow researchers and drug development professionals, with the in-depth knowledge required to not only execute this synthesis but also to effectively troubleshoot and scale it. We will explore the causality behind experimental choices, ensuring that every step is understood, validated, and safely implemented.

Overview: Synthetic Strategy for Scale-Up

The synthesis of 1,5-Dimethyl-1H-indazole-3-carbonitrile is typically approached via a two-step sequence. This pathway is selected for its reliability and the use of well-established, scalable chemical transformations.

  • Step 1: Palladium-Catalyzed Cyanation. The first critical step involves the formation of the 3-carbonitrile-indazole core. Starting from a suitable precursor like 3-Iodo-5-methyl-1H-indazole, we introduce the nitrile group. For scale-up, traditional cyanide sources like KCN or NaCN are often avoided due to their acute toxicity and challenging handling logistics.[1] A more robust and safer alternative is the use of potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic cyanide source that has proven effective in palladium-catalyzed reactions.[1]

  • Step 2: Regioselective N-Methylation. The second step is the methylation of the 5-methyl-1H-indazole-3-carbonitrile intermediate. A primary challenge here is controlling the regioselectivity. Indazole has two reactive nitrogen atoms, N1 and N2, and methylation can lead to a mixture of isomers.[2][3] For many pharmaceutical applications, the 1-methyl isomer is the desired product. The choice of base, solvent, and methylating agent is critical to steer the reaction towards the thermodynamically favored N1 product.[4] While dimethyl sulfate (DMS) is a powerful and common industrial methylating agent, its high toxicity necessitates stringent safety protocols.[5]

Below is a visual representation of the proposed synthetic workflow.

G cluster_0 Step 1: Cyanation cluster_1 Step 2: N-Methylation cluster_2 Purification SM 3-Iodo-5-methyl-1H-indazole INT 5-Methyl-1H-indazole-3-carbonitrile SM->INT K₄[Fe(CN)₆], Pd Catalyst DMAc/H₂O, Heat INT2 5-Methyl-1H-indazole-3-carbonitrile PROD 1,5-Dimethyl-1H-indazole-3-carbonitrile INT2->PROD Dimethyl Sulfate (DMS) Base (e.g., K₂CO₃), Solvent (e.g., DMF) PROD2 Crude Product FINAL Pure Product (>99%) PROD2->FINAL Crystallization (e.g., IPA/Water)

Caption: High-level workflow for the two-step synthesis of 1,5-Dimethyl-1H-indazole-3-carbonitrile.

Detailed Experimental Protocols

Prior to performing any reaction, a thorough hazard analysis and risk assessment is mandatory.[6] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Palladium-Catalyzed Cyanation (Lab Scale: ~10 g)

This procedure is adapted from a verified method for a similar substrate.[6]

  • Vessel Preparation: To a 500 mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a thermocouple, add 3-Iodo-5-methyl-1H-indazole (1 equiv.).

  • Inerting: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent Addition: Add dimethylacetamide (DMAc, ~8 volumes). Bubble argon through the solution for 30-60 minutes to degas.

  • Reagent Addition: Add potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv.) followed by the palladium catalyst (e.g., [PdCl(C₃H₅)]₂) and ligand (e.g., Xantphos).

  • Reaction: Heat the mixture to 60 °C, then slowly add water (~6 volumes). Increase the temperature to 95-100 °C and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Add ethyl acetate and water, then filter through a pad of celite to remove inorganic salts. Separate the organic layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-Methyl-1H-indazole-3-carbonitrile, which can be used directly or purified by recrystallization.

Protocol 2: N-Methylation and Scale-Up Considerations
  • Vessel Preparation: Charge a suitably sized reactor with 5-Methyl-1H-indazole-3-carbonitrile (1 equiv.) and a suitable solvent like DMF or acetone (~10 volumes).

  • Base Addition: Add a powdered, anhydrous base such as potassium carbonate (K₂CO₃, 1.5-2.0 equiv.). Stir the slurry at room temperature for 30 minutes.

  • Methylating Agent Addition:

    • CAUTION: Dimethyl sulfate (DMS) is highly toxic, corrosive, and a probable carcinogen.[7] Handle with extreme caution using appropriate PPE, including butyl rubber gloves and a face shield, in a dedicated fume hood.[5] Have an ammonia solution available for quenching spills.

    • Cool the mixture to 0-5 °C. Add dimethyl sulfate (1.1-1.3 equiv.) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • IPC: Monitor the reaction for the disappearance of starting material and the ratio of N1:N2 isomers by HPLC.

  • Quenching: Once complete, cool the reaction mixture again and slowly quench by adding an aqueous ammonia solution to destroy any excess DMS.

  • Work-up & Isolation: Add water to precipitate the crude product. Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

  • Purification: The key to achieving high purity on a large scale is a robust crystallization process, not chromatography.[4] Screen various solvent systems (e.g., isopropanol/water, ethanol, ethyl acetate/heptane) to find conditions that effectively purge the undesired N2-isomer and other impurities.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Key Considerations for Scale-Up
Vessel 500 mL Glass Flask20 L Glass-Lined ReactorEnsure adequate mixing and heat transfer. Glass-lined steel is preferred for chemical resistance.
DMS Addition Syringe/Dropping FunnelMetering PumpPrecise control of addition rate is critical to manage the exotherm. A cooling jacket is essential.
Temp. Control Ice BathReactor Jacket (Glycol)The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient.
Quenching Slow addition to beakerSlow reverse additionQuenching is also exothermic. Consider adding the reaction mass to the quench solution for better control.
Isolation Buchner FunnelCentrifuge/Filter DryerEfficiently separating and washing the solid product is key to removing process impurities.

Troubleshooting Guide (Q&A Format)

Q1: My N-methylation reaction is giving a poor ratio of the desired N1-isomer to the N2-isomer (e.g., 2:1 instead of >10:1). What can I do?

A1: This is the most common challenge in this synthesis. The N1/N2 ratio is influenced by a delicate balance of kinetic and thermodynamic factors.[4]

  • Cause 1: Incorrect Base/Solvent System: The base and solvent combination dictates the environment of the indazole anion. Aprotic polar solvents like DMF or DMSO can favor the thermodynamically more stable N1 product.

  • Solution 1: Optimize Conditions.

    • Base Selection: A weaker base like K₂CO₃ is often preferred over strong bases like NaH or hydroxides. Strong bases can generate a "naked" anion, leading to less selective, kinetically driven methylation at the more sterically accessible N2 position.

    • Solvent Polarity: Ensure your solvent is sufficiently polar and aprotic (e.g., DMF, Acetone). Non-polar solvents may yield poorer selectivity.

  • Cause 2: Temperature Effects: Lower temperatures can sometimes favor the kinetic N2 product.

  • Solution 2: Investigate Temperature. While the initial addition of DMS should be cold to control the exotherm, running the reaction at a slightly elevated temperature (e.g., 40-50 °C) after the addition is complete can help equilibrate the mixture towards the more stable N1-methylated product. You must validate this experimentally.

G start Poor N1:N2 Selectivity q1 Is your base K₂CO₃ or similar? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No (e.g., used NaH) q1->ans1_no Incorrect Base q2 Is your solvent polar aprotic (DMF, Acetone)? ans2_yes Yes q2->ans2_yes ans2_no No (e.g., used Toluene) q2->ans2_no Incorrect Solvent q3 Was the reaction run at RT or slightly heated? ans3_yes Yes q3->ans3_yes ans3_no No (run at <0°C) q3->ans3_no Sub-optimal Temp. ans1_yes->q2 sol1 Switch to a milder base like K₂CO₃ to favor thermodynamic control. ans1_no->sol1 ans2_yes->q3 sol2 Change to a polar aprotic solvent. ans2_no->sol2 end_node Problem Solved: N1 isomer is major product ans3_yes->end_node sol3 Try warming the reaction to 40-50°C after DMS addition to favor N1 isomer. ans3_no->sol3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unexpected NMR Peaks in 1,5-Dimethyl-1H-indazole-3-carbonitrile

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5-Dimethyl-1H-indazole-3-carbonitrile. This guide is designed to provide expert, field-proven insight...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5-Dimethyl-1H-indazole-3-carbonitrile. This guide is designed to provide expert, field-proven insights into resolving unexpected peaks in your ¹H and ¹³C NMR spectra. As your Senior Application Scientist, I will walk you through common issues, their root causes, and provide actionable, step-by-step protocols to ensure the integrity of your experimental results.

Introduction: The Challenge of Isomeric Purity

The synthesis of 1,5-Dimethyl-1H-indazole-3-carbonitrile, typically achieved via N-methylation of 5-methyl-1H-indazole-3-carbonitrile, presents a common challenge in heterocyclic chemistry: regioselectivity. The nitrogen atoms at the N-1 and N-2 positions of the indazole ring are both nucleophilic, leading to the potential formation of two isomeric products: the desired 1,5-dimethyl-1H-indazole-3-carbonitrile and the isomeric byproduct, 2,5-Dimethyl-2H-indazole-3-carbonitrile. The presence of this isomer is a frequent source of unexpected NMR peaks. This guide will address this and other common issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I see an extra set of aromatic and methyl peaks in my ¹H NMR spectrum. What are they?

Answer: The most probable cause is the presence of the N-2 methylated isomer, 2,5-Dimethyl-2H-indazole-3-carbonitrile. The electronic environments of the protons in the 1-methyl and 2-methyl isomers are distinct, leading to different chemical shifts.

Troubleshooting Workflow:

Caption: Workflow for identifying and resolving isomeric impurities.

In-Depth Analysis:

The N-methylation of 5-methyl-1H-indazole-3-carbonitrile can proceed at either nitrogen of the pyrazole ring. While the N-1 position is generally favored, reaction conditions can influence the regioselectivity, leading to the formation of the N-2 isomer[1][2].

Expected Chemical Shifts:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Position 1,5-Dimethyl-1H-indazole-3-carbonitrile (Expected) 2,5-Dimethyl-2H-indazole-3-carbonitrile (Potential Impurity)
¹H NMR
N-CH₃~ 4.1~ 4.3
C₅-CH₃~ 2.5~ 2.5
H-4~ 7.3 (d)~ 7.6 (d)
H-6~ 7.2 (dd)~ 7.1 (dd)
H-7~ 7.5 (s)~ 7.4 (s)
¹³C NMR
N-CH₃~ 36~ 45
C₅-CH₃~ 22~ 22
C₃~ 118~ 120
CN~ 115~ 114
Aromatic C110-142110-150

Note: These are predicted values and may vary based on experimental conditions.

Experimental Protocol: 2D NMR for Isomer Verification

A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can definitively distinguish between the N-1 and N-2 isomers.

  • Sample Preparation: Prepare a concentrated solution of your compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a 2D NOESY or ROESY spectrum.

  • Analysis:

    • For the N-1 isomer , you would expect to see a cross-peak between the N-CH₃ protons and the H-7 proton.

    • For the N-2 isomer , a cross-peak would be observed between the N-CH₃ protons and the H-3 proton (if present) or protons on a substituent at C-3. In the case of the carbonitrile, a cross-peak to a proton on the aromatic ring is less likely to be observed due to the distance. However, the absence of a correlation to H-7 is a strong indicator of the N-2 isomer.

FAQ 2: I'm seeing small, sharp singlets at various chemical shifts that don't correspond to my product. What could they be?

Answer: These are likely residual solvent peaks or common laboratory contaminants. Their chemical shifts are highly dependent on the deuterated solvent used for the NMR analysis.

Troubleshooting Guide:

  • Identify the Deuterated Solvent: Note the primary deuterated solvent used (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • Consult a Reference Table: Compare the chemical shifts of the unknown peaks to a standard table of common NMR solvent impurities.

Table 2: Common Laboratory Solvents and Their ¹H NMR Chemical Shifts (ppm) in Various Deuterated Solvents [3]

Solvent CDCl₃ DMSO-d₆ Acetone-d₆
Acetone2.172.092.05
Dichloromethane5.305.765.63
Diethyl ether3.48 (q), 1.21 (t)3.38 (q), 1.09 (t)3.41 (q), 1.11 (t)
Ethyl acetate4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.17 (t)4.05 (q), 1.97 (s), 1.20 (t)
Hexane1.25, 0.881.25, 0.861.28, 0.88
Toluene7.27-7.17 (m), 2.36 (s)7.28-7.18 (m), 2.31 (s)7.29-7.19 (m), 2.34 (s)
Water1.563.332.84

Experimental Protocol: Removal of Residual Solvents

  • High Vacuum: Place your sample under high vacuum for several hours. For less volatile solvents, gentle heating may be applied if the compound is stable.

  • Co-evaporation: Dissolve the sample in a low-boiling point solvent in which it is soluble (e.g., dichloromethane) and re-evaporate the solvent. Repeat this process 2-3 times.

  • Lyophilization: If the compound is soluble in water or another suitable solvent, lyophilization (freeze-drying) can be an effective method for removing residual solvents.

FAQ 3: My baseline is distorted, and some peaks are broad or phased incorrectly. What is causing this?

Answer: These are often NMR acquisition or processing artifacts. They can arise from issues with shimming, receiver gain, or sample concentration.

Troubleshooting Workflow:

Caption: Troubleshooting common NMR artifacts.

In-Depth Analysis:

  • Poor Shimming: The magnetic field needs to be homogeneous across the sample. If it is not, peaks will be broad and distorted. Modern spectrometers have automated shimming routines that are usually effective.

  • High Sample Concentration: Very concentrated samples can lead to viscosity-induced line broadening and difficulty in phasing.

  • Paramagnetic Impurities: Traces of paramagnetic metals from catalysts or reagents can cause significant line broadening.

Experimental Protocol: Improving Spectral Quality

  • Re-shim: If you have access to the spectrometer controls, re-run the automated shimming procedure.

  • Dilute the Sample: If your sample is highly concentrated, dilute it with more deuterated solvent.

  • Filter the Sample: To remove potential paramagnetic impurities, dissolve your sample in a suitable solvent and pass it through a small plug of silica gel or celite in a Pasteur pipette, then re-evaporate the solvent.

Conclusion

Interpreting unexpected peaks in an NMR spectrum requires a systematic approach that considers potential isomeric byproducts, common contaminants, and instrumental artifacts. By understanding the likely synthetic outcomes and employing the troubleshooting protocols outlined in this guide, you can confidently identify the source of these peaks and ensure the purity and structural integrity of your 1,5-Dimethyl-1H-indazole-3-carbonitrile.

References

  • Elguero, J., Fruchier, A., & Pardo, C. (2011). Spectre de l'indazole en résonance magnétique nucléaire du 13C. Canadian Journal of Chemistry.
  • Fruchier, A., Pellegrin, V., Schimpf, R., & Elguero, J. (1982). NMR studies in the heterocyclic series XXIV—1H,13C and15N study of15N labelled indazoles. Magnetic Resonance in Chemistry.
  • American Elements. (n.d.). 2-methyl-2H-indazole-3-carbonitrile. Retrieved from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Tetrahedron. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). University College Cork. [Link]

  • Yoshinori Yamamoto, et al. (2007). Supporting Information for [3 + 2] Cycloaddition of a Variety of Diazo Compounds with o-(Trimethylsilyl)aryl Triflates: A Direct, General, and Regioselective Approach to Substituted Indazoles. Angew. Chem. Int. Ed.. [Link]

  • ResearchGate. (2016). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Download Table]. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 1,5-Dimethyl-1H-indazole-3-carbonitrile Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Indazole Scaffold in Kinase Inhibition The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold in Kinase Inhibition

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved and clinical-stage drugs. Its unique electronic properties and ability to engage in key hydrogen bonding interactions have made it a popular choice for the design of kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

The 1,5-Dimethyl-1H-indazole-3-carbonitrile scaffold represents a promising starting point for the development of novel kinase inhibitors. The methyl groups at the N1 and C5 positions can provide advantageous physicochemical properties and modulate the orientation of the molecule within the ATP-binding pocket of kinases. The C3-carbonitrile group is a versatile functional group that can act as a hydrogen bond acceptor and can be bioisosterically replaced to fine-tune activity and properties. While comprehensive SAR studies on this specific scaffold are limited in the public domain, we can extrapolate valuable insights from closely related indazole analogs to guide the design of more potent and selective inhibitors.

Synthetic Strategies for 1,5-Disubstituted-1H-indazole-3-carbonitrile Analogs

The synthesis of 1,5-disubstituted-1H-indazole-3-carbonitrile analogs can be approached through several established synthetic routes for indazoles. A common strategy involves the construction of the indazole ring followed by functionalization at the desired positions.

General Synthetic Workflow:

A Starting Material (e.g., Substituted 2-aminobenzonitrile) B Diazotization A->B NaNO2, HCl C Cyclization B->C Reduction/Spontaneous D N1-Alkylation (Methylation) C->D CH3I, Base E C5-Functionalization (e.g., Suzuki Coupling) D->E Boronic Acid, Pd Catalyst F Final Analog E->F

Caption: General synthetic workflow for 1,5-disubstituted-1H-indazole-3-carbonitrile analogs.

Rationale behind Experimental Choices: The choice of starting material is critical and is often a substituted 2-aminobenzonitrile to incorporate the C3-carbonitrile from the outset. Diazotization followed by in situ reduction and cyclization is a classic and efficient method for forming the indazole ring. Subsequent N-alkylation at the N1 position with an agent like methyl iodide allows for the introduction of the methyl group. The C5-position can be functionalized through various cross-coupling reactions, such as the Suzuki coupling, if a suitable handle (e.g., a halogen) is present on the starting material. This modular approach allows for the systematic exploration of SAR at different positions of the indazole core.

Structure-Activity Relationship (SAR) Analysis

Based on the broader landscape of indazole-based kinase inhibitors, we can infer the following SAR trends for 1,5-Dimethyl-1H-indazole-3-carbonitrile analogs. The primary biological targets for this class of compounds are likely to be protein kinases, given the prevalence of the indazole scaffold in kinase inhibitor design.

Key Structural Modifications and Their Anticipated Impact:
  • N1-Substitution: The methyl group at the N1 position is crucial for establishing interactions within the hydrophobic regions of the ATP-binding pocket of many kinases. Variations at this position can significantly impact potency and selectivity. While our core scaffold is defined by a methyl group, exploring other small alkyl or functionalized alkyl groups could be a viable strategy for optimization.

  • C5-Substitution: The methyl group at the C5 position extends into a region of the kinase active site that can tolerate a variety of substituents. This position is a key handle for modulating potency, selectivity, and pharmacokinetic properties.

    • Small hydrophobic groups: Can enhance binding affinity through van der Waals interactions.

    • Polar groups: Can be introduced to improve solubility and form hydrogen bonds with solvent or specific residues.

    • Aromatic rings: Can be introduced via cross-coupling reactions to access deeper pockets and establish pi-stacking interactions. For instance, in a series of 3,5-disubstituted indazole derivatives, the introduction of different substituted aromatic groups at the C-5 position through Suzuki coupling was explored to enhance interactions with kinases[1].

  • C3-Carbonitrile and Bioisosteric Replacements: The carbonitrile group at the C3 position is a key pharmacophoric feature, likely acting as a hydrogen bond acceptor with the hinge region of the kinase.

    • Bioisosteric replacements: Replacing the nitrile with other small, electron-withdrawing groups that can act as hydrogen bond acceptors is a common strategy in medicinal chemistry. Potential bioisosteres include oxadiazoles, amides, or small heterocyclic rings. For example, the replacement of a nitrile with an amino group has been shown to maintain activity in some contexts, although with altered binding interactions[2]. The trifluoromethyl group has also been successfully used as a bioisosteric replacement for other functional groups[3].

Comparative Activity of Structurally Related Indazole Analogs
Scaffold Target Kinase(s) Key Substituents & Activity (IC50) Reference
3-Ethynyl-1H-indazolePI3Kα, mTORCompound 10: 5-methoxy, N1-(pyridin-4-ylmethyl) - PI3Kα IC50 = 361 nM[4]
3-Substituted IndazoleFGFR1, DDR2Compound 11k: Potent dual inhibitor with profound in vivo anti-tumor efficacy.[5]
3-Amino-1H-indazolePI3K/AKT/mTORCompound W24: Broad-spectrum antiproliferative activity (IC50 = 0.43-3.88 µM) against various cancer cell lines.[6]
1H-indazole-3-amineAntitumorCompound 6o: IC50 = 5.15 µM against K562 cell line.[7]
Indazole-basedPLK4Compound C05: IC50 < 0.1 nM.[8]
Indazole-3-carboxamideCRAC channelCompound 12d: Sub-µM IC50 for inhibition of calcium influx.[9]

This table highlights that substitutions at various positions of the indazole ring can lead to potent inhibition of different kinases and other biological targets. The data suggests that exploring a range of substituents at the C5 position and considering bioisosteric replacements for the C3-carbonitrile are promising avenues for the development of potent 1,5-Dimethyl-1H-indazole-3-carbonitrile-based inhibitors.

Target Kinase Signaling Pathways

Indazole-based inhibitors frequently target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for interpreting the biological effects of novel inhibitors.

A. Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Aberrant FGFR signaling, through gene amplification, mutations, or fusions, is a known driver of various cancers[10]. FGFR inhibitors can block downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, thereby inhibiting cell proliferation and survival[11].

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FGF FGF FGFR FGFR FGF->FGFR FGFR_active FGFR (Active Dimer) FGFR->FGFR_active Dimerization & Autophosphorylation RAS RAS FGFR_active->RAS PI3K PI3K FGFR_active->PI3K PLCg PLCγ FGFR_active->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 1,5-Dimethyl-1H-indazole -3-carbonitrile Analog Inhibitor->FGFR_active Inhibition

Caption: Simplified FGFR signaling pathway and the point of inhibition.

B. Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

The VEGF/VEGFR signaling axis is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis[12][13]. VEGFR inhibitors block the pro-angiogenic signals, leading to a reduction in tumor vascularization.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR VEGFR_active VEGFR (Active Dimer) VEGFR->VEGFR_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR_active->PLCg PI3K PI3K VEGFR_active->PI3K PKC PKC PLCg->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Angiogenesis (Proliferation, Migration, Survival) ERK->Response AKT AKT PI3K->AKT AKT->Response Inhibitor 1,5-Dimethyl-1H-indazole -3-carbonitrile Analog Inhibitor->VEGFR_active Inhibition

Caption: Simplified VEGFR signaling pathway and the point of inhibition.

C. PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in cancer[6][14]. Inhibitors targeting this pathway can induce cell cycle arrest and apoptosis.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Response Cell Growth & Proliferation mTORC1->Response Inhibitor 1,5-Dimethyl-1H-indazole -3-carbonitrile Analog Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.

Experimental Protocols: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potential of novel 1,5-Dimethyl-1H-indazole-3-carbonitrile analogs, a robust and reliable in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for determining kinase activity and inhibition.

ADP-Glo™ Kinase Assay Protocol

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., FGFR1, VEGFR2, PI3Kα)

  • Substrate for the kinase (peptide or protein)

  • ATP

  • Test compound (1,5-Dimethyl-1H-indazole-3-carbonitrile analog)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase reaction buffer (specific to the kinase)

  • 384-well white assay plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the compound stock in DMSO to create a concentration gradient.

    • Further dilute the compound dilutions in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the following components in the specified order (example volumes for a 5 µL reaction):

      • 1 µL of test compound dilution (or DMSO for control wells).

      • 2 µL of kinase solution (pre-diluted in kinase reaction buffer).

      • 2 µL of substrate/ATP mix (pre-diluted in kinase reaction buffer).

    • Include "no enzyme" controls (buffer instead of kinase) and "no inhibitor" controls (DMSO instead of compound).

  • Kinase Reaction Incubation:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP and initiate the luminescence reaction.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the "no enzyme" (0% activity) and "no inhibitor" (100% activity) controls.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Self-Validation and Causality: This protocol includes essential controls to ensure the validity of the results. The "no enzyme" control accounts for any background signal, while the "no inhibitor" control represents the maximum kinase activity. The use of a validated kinase and substrate, along with adherence to the linear range of the reaction, ensures that the measured inhibition is a direct result of the compound's activity against the kinase. The ADP-Glo™ technology is inherently robust as it measures the accumulation of the reaction product (ADP), providing a direct and sensitive readout of enzyme activity[15][16][17][18].

Conclusion and Future Directions

The 1,5-Dimethyl-1H-indazole-3-carbonitrile scaffold holds significant potential for the development of novel kinase inhibitors. By leveraging the extensive knowledge base of existing indazole-based drugs and clinical candidates, researchers can rationally design and synthesize analogs with improved potency, selectivity, and drug-like properties.

Key takeaways for future research include:

  • Systematic SAR exploration at the C5 position: This position appears to be a critical determinant of potency and selectivity. A diverse range of substituents, including small alkyl groups, polar moieties, and various aromatic and heterocyclic rings, should be investigated.

  • Bioisosteric replacement of the C3-carbonitrile: While the nitrile is a good starting point, exploring other hydrogen bond acceptors may lead to improved interactions with the kinase hinge region and enhanced pharmacokinetic profiles.

  • Broad kinase profiling: Novel analogs should be screened against a panel of kinases to determine their selectivity profile early in the discovery process. This will help to identify potential off-target effects and guide the optimization of selectivity.

  • Structure-based drug design: Obtaining crystal structures of lead compounds in complex with their target kinases will provide invaluable insights for further optimization and the design of next-generation inhibitors.

By following a well-defined synthetic strategy and employing robust biological assays, the full therapeutic potential of 1,5-Dimethyl-1H-indazole-3-carbonitrile analogs can be unlocked, leading to the discovery of new and effective treatments for a range of diseases.

References

  • Design and synthesis of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. (2019). Loughborough University Research Repository. Retrieved January 27, 2026, from [Link]

  • Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Current progress in cancer treatment by targeting FGFR signaling. (2023). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. (2023). PubMed. Retrieved January 27, 2026, from [Link]

  • Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. (n.d.). American Association for Cancer Research. Retrieved January 27, 2026, from [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. Retrieved January 27, 2026, from [Link]

  • VEGF Signaling Pathway. (n.d.). Cusabio. Retrieved January 27, 2026, from [Link]

  • Bioisosteric Replacements. (n.d.). Chemspace. Retrieved January 27, 2026, from [Link]

  • ADP-Glo™ Kinase Assay. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • FGF/FGFR signaling pathway involved resistance in various cancer types. (2020). Journal of Hematology & Oncology. Retrieved January 27, 2026, from [Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (n.d.). American Association for Cancer Research. Retrieved January 27, 2026, from [Link]

  • Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting. Retrieved January 27, 2026, from [Link]

  • Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. (2019). PubMed. Retrieved January 27, 2026, from [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved January 27, 2026, from [Link]

  • Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • VEGF/VEGFR axis and related signaling pathways in the angiogenesis... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Signal Transduction by Vascular Endothelial Growth Factor Receptors. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • ADP Glo Protocol. (n.d.). protocols.io. Retrieved January 27, 2026, from [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking 1,5-Dimethyl-1H-indazole-3-carbonitrile Against Standard Kinase Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, p...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology.[1][2][3] This guide provides a comprehensive framework for the preclinical benchmarking of the novel investigational compound, 1,5-Dimethyl-1H-indazole-3-carbonitrile. Given the prevalence of the 1H-indazole-3-amine and related structures as effective "hinge-binding" fragments in tyrosine kinase inhibitors, this document establishes a rigorous, multi-tiered validation strategy.[4] Due to the absence of specific public data on 1,5-Dimethyl-1H-indazole-3-carbonitrile, this guide will serve as a robust template, hypothesizing its activity against the well-characterized Tropomyosin Receptor Kinase A (TrkA) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). We will outline comparative analyses against well-established standard compounds for these targets. Researchers can adapt this guide for their internal evaluation of 1,5-Dimethyl-1H-indazole-3-carbonitrile by substituting the provided hypothetical data with their own experimental results.

Introduction to Kinase Inhibitor Benchmarking

The development of novel protein kinase inhibitors is a cornerstone of modern drug discovery.[5] Rigorous benchmarking against established standard compounds is critical to understanding a new molecule's potency, selectivity, and potential therapeutic window.[6] This process involves a logical progression from direct enzyme inhibition assays to more complex cell-based evaluations of target engagement and cytotoxicity.

The Investigational Compound: 1,5-Dimethyl-1H-indazole-3-carbonitrile belongs to a class of compounds known for a wide range of biological activities, including anti-tumor and anti-inflammatory effects.[2][3] The indazole core is a key structural motif in many bioactive molecules and FDA-approved drugs.[1]

The Hypothetical Targets & Standard Compounds: To create a scientifically grounded benchmarking plan, we hypothesize that 1,5-Dimethyl-1H-indazole-3-carbonitrile may target kinases where indazole scaffolds are common. We have selected two representative kinases from different families:

  • Tropomyosin Receptor Kinase A (TrkA): A receptor tyrosine kinase implicated in cancer and pain.[7][8]

    • Standard Compound 1: Entrectinib. A potent, FDA-approved pan-Trk, ROS1, and ALK inhibitor.

  • p38α MAPK: A serine/threonine kinase central to inflammatory signaling pathways.[9]

    • Standard Compound 2: SB202190. A well-characterized and selective p38α/β inhibitor widely used in research.[10]

This guide will detail the head-to-head comparison of "Compound-X" (1,5-Dimethyl-1H-indazole-3-carbonitrile) against these standards.

The Benchmarking Workflow: A Multi-Faceted Approach

A successful benchmarking campaign must be structured to answer three fundamental questions in sequence:

  • Biochemical Potency: How strongly does the compound inhibit the purified target kinase?

  • Cellular Efficacy: Can the compound enter a cell, engage its target, and inhibit its downstream signaling pathway?

  • Safety & Selectivity: Is the compound toxic to cells, and does it inhibit other kinases?

The following diagram illustrates this tiered approach.

G cluster_0 Tier 1: Biochemical Characterization cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Safety Profile cluster_3 Final Assessment Biochem_Assay Biochemical Potency (IC50) ADP-Glo™ Kinase Assay Selectivity_Panel Selectivity Profiling Kinase Panel Screen Biochem_Assay->Selectivity_Panel Confirm Potency CETSA Target Engagement (EC50) Cellular Thermal Shift Assay (CETSA) Selectivity_Panel->CETSA Validate in Cells Cell_Potency Cellular Potency (EC50) Western Blot / Reporter Assay CETSA->Cell_Potency Confirm Mechanism Cytotoxicity Cytotoxicity (CC50) MTT Assay Cell_Potency->Cytotoxicity Assess Safety Summary Comparative Data Summary & Therapeutic Index Cytotoxicity->Summary Final Evaluation G Start Treat Intact Cells with Compound or Vehicle Heat Heat Cells to a Range of Temperatures Start->Heat Lysis Lyse Cells to Release Soluble Proteins Heat->Lysis Separate Centrifuge to Separate Soluble vs. Aggregated Proteins Lysis->Separate Detect Quantify Remaining Soluble Target Protein (e.g., Western Blot) Separate->Detect Curve Generate Melt Curve (Temp vs. Soluble Protein) Detect->Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Culture appropriate cells (e.g., neuroblastoma cells expressing TrkA, or macrophages for p38α) and treat them with various concentrations of Compound-X or a vehicle control for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling. [11]3. Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles or detergents) to release intracellular proteins. Separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation.

  • Detection: Analyze the amount of soluble target protein (TrkA or p38α) remaining in the supernatant at each temperature using Western blotting or an ELISA-based method.

  • Data Analysis: Plot the percentage of soluble protein against temperature. The binding of a stabilizing ligand like Compound-X will result in a rightward shift of the melting curve compared to the vehicle control. An isothermal dose-response experiment can be performed at a fixed temperature to calculate a cellular EC50 for target engagement.

Experimental Protocol 2: Western Blot for Downstream Pathway Inhibition

This experiment assesses the functional consequence of target engagement by measuring the phosphorylation of a known downstream substrate.

Methodology:

  • Cell Treatment & Stimulation: Seed cells and starve them of serum to reduce basal signaling. Pre-treat with a dose range of Compound-X or standard inhibitors for 1-2 hours.

  • Pathway Activation: Stimulate the cells to activate the target pathway. For TrkA, use its ligand, Nerve Growth Factor (NGF). For p38α, use a stressor like Lipopolysaccharide (LPS) or Anisomycin.

  • Lysis & Protein Quantification: Lyse the cells and determine the total protein concentration for each sample to ensure equal loading.

  • Electrophoresis & Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated form of a downstream substrate (e.g., Phospho-Akt for the TrkA pathway, Phospho-MK2 for the p38α pathway) and the total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (like HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the phosphorylated substrate signal. Calculate the cellular EC50 for pathway inhibition.

Data Presentation: Cellular Efficacy

Table 2: Cellular Target Engagement and Potency (EC50)

Compound Target Pathway Target Engagement EC50 (nM, CETSA) Pathway Inhibition EC50 (nM, Western)
Compound-X TrkA [Experimental Value] [Experimental Value]
Entrectinib TrkA ~5 ~10
Compound-X p38α MAPK [Experimental Value] [Experimental Value]

| SB202190 | p38α MAPK | ~150 | ~200 |

Rationale: This table demonstrates if the biochemical potency translates into a cellular effect. Ideally, the IC50, target engagement EC50, and pathway inhibition EC50 values should be closely correlated.

Tier 3: Cytotoxicity Assessment

Objective: To determine the concentration at which Compound-X becomes toxic to cells, which is crucial for establishing a therapeutic window.

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric method for assessing cell viability. [12]Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, providing a quantitative measure of living cells. [13][14] Methodology:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a wide dose range of Compound-X and standard inhibitors for an extended period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan. [15]4. Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent buffer) to dissolve the formazan crystals. [15]5. Absorbance Measurement: Read the absorbance of the purple solution on a plate reader, typically at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls and determine the CC50 (half-maximal cytotoxic concentration).

Data Presentation: Cytotoxicity and Therapeutic Index

Table 3: Cytotoxicity (CC50) and Selectivity Index

Compound Cell Line CC50 (µM) Selectivity Index (SI = CC50 / EC50)
Compound-X [Cell Line 1] [Experimental Value] [Calculated Value]
Entrectinib [Cell Line 1] >10 >1000
Compound-X [Cell Line 2] [Experimental Value] [Calculated Value]

| SB202190 | [Cell Line 2] | >25 | >125 |

Rationale: The Selectivity Index (also known as the Therapeutic Index in this in vitro context) is a critical measure. A higher SI value is desirable, as it indicates that the compound inhibits its target at concentrations far below those at which it causes general cell death.

Summary and Conclusions

This guide outlines a systematic and robust workflow for the initial benchmarking of 1,5-Dimethyl-1H-indazole-3-carbonitrile. By directly comparing its performance against established standard inhibitors like Entrectinib and SB202190 across a tiered series of biochemical and cellular assays, researchers can generate a comprehensive data package. This data will be essential for making informed decisions about the compound's potential as a therapeutic candidate, highlighting its potency, cellular activity, and safety window. The ultimate goal is to determine if the novel compound offers a superior or differentiated profile compared to existing molecules, justifying its continued development.

References

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  • Application Notes and Protocols for the Derivatization of the C-3 Position of 1,5-Dimethyl-1H-indazole. Benchchem.
  • Methyl 3-Amino-1H-indazole-6-carboxylate|CAS 1279865-95-0. Benchchem.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • MTT assay protocol. Abcam.
  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • WO2015042088A1 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF. Google Patents.
  • p38 MAPK inhibitors | activators | kinase | signaling pathway. Selleck Chemicals.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • Assay Development for Protein Kinase Enzymes. NCBI - NIH.
  • Characterization of p38α autophosphorylation inhibitors that target the non-canonical activation pathway. NIH.
  • Biochemical kinase assay to improve potency and selectivity. Domainex.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - ES.
  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis.
  • Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. PMC - PubMed Central.

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Validation

A Comparative Guide to the Synthesis of 1,5-Dimethyl-1H-indazole-3-carbonitrile for Researchers and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 1,5-Dimethyl-1H-indazole-3-carbonitrile stands out as a key building block for the sy...

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 1,5-Dimethyl-1H-indazole-3-carbonitrile stands out as a key building block for the synthesis of various pharmacologically active compounds. Its strategic importance necessitates the development of efficient and scalable synthetic routes. This guide provides an in-depth, objective comparison of different plausible synthetic strategies for obtaining this target molecule, complete with supporting experimental insights and data-driven analysis to inform your selection of the most suitable pathway for your research or development needs.

Introduction to the Strategic Importance of 1,5-Dimethyl-1H-indazole-3-carbonitrile

The 1,5-dimethyl-1H-indazole-3-carbonitrile moiety is a privileged scaffold in drug discovery, primarily due to the versatile chemistry of the nitrile group and the biological relevance of the substituted indazole core. The nitrile can be readily transformed into other functional groups such as amines, amides, carboxylic acids, and tetrazoles, opening avenues for a diverse range of structural modifications. The specific substitution pattern, with methyl groups at the N1 and C5 positions, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and target binding affinity.

This guide will explore two primary retrosynthetic approaches for the synthesis of 1,5-Dimethyl-1H-indazole-3-carbonitrile, each with its own set of advantages and challenges.

Retrosynthetic Analysis and Proposed Synthetic Routes

A logical disconnection of the target molecule suggests two main strategies:

  • Route A: Sequential Functionalization of a Pre-formed 5-Methyl-1H-indazole Core. This approach prioritizes the early construction of the indazole ring system with the desired C5-methylation, followed by sequential N1-methylation and introduction of the C3-carbonitrile group.

  • Route B: Construction of the Indazole-3-carbonitrile Core Followed by Methylation. This strategy focuses on first establishing the indazole-3-carbonitrile scaffold and subsequently introducing the methyl groups at the N1 and C5 positions.

G cluster_A Route A cluster_B Route B Target 1,5-Dimethyl-1H-indazole-3-carbonitrile A1 1,5-Dimethyl-1H-indazole Target->A1 C3-Cyanation B1 5-Methyl-1H-indazole-3-carbonitrile Target->B1 N1-Methylation A2 5-Methyl-1H-indazole A1->A2 N1-Methylation A3 4-Methyl-2-nitroaniline A2->A3 Indazole Formation B2 1H-Indazole-3-carboxamide B1->B2 Dehydration B3 Indazole-3-carboxylic acid B2->B3 Amidation

Figure 1: Retrosynthetic analysis of 1,5-Dimethyl-1H-indazole-3-carbonitrile.

Route A: Stepwise Functionalization of 5-Methyl-1H-indazole

This route offers a convergent approach, building complexity on a readily accessible starting material.

Step A1: Synthesis of 5-Methyl-1H-indazole

The synthesis of the 5-methyl-1H-indazole core is a critical first step. A common and effective method is the diazotization of a substituted aniline followed by cyclization.

Experimental Protocol: Synthesis of 5-Methyl-1H-indazole

  • Diazotization: To a stirred solution of 4-methyl-2-nitroaniline (1.0 eq) in a suitable solvent (e.g., a mixture of acetic acid and propionic acid), a solution of sodium nitrite (1.1 eq) in water is added dropwise at a low temperature (0-5 °C).

  • Reduction and Cyclization: The resulting diazonium salt solution is then treated with a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, to facilitate both the reduction of the nitro group and the subsequent cyclization to form the indazole ring.

  • Work-up and Purification: The reaction mixture is neutralized with a base (e.g., NaOH solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography or recrystallization to afford 5-methyl-1H-indazole.

Causality of Experimental Choices: The use of a nitro-substituted aniline is strategic as the nitro group can be reduced in situ to an amino group, which then readily participates in the intramolecular cyclization to form the pyrazole ring of the indazole. The low temperature during diazotization is crucial to prevent the decomposition of the unstable diazonium salt.

Step A2: N1-Methylation of 5-Methyl-1H-indazole

The regioselective methylation of the indazole nitrogen is a key challenge. Alkylation of indazoles can occur at both N1 and N2 positions, and the ratio of the products is influenced by the reaction conditions and the nature of the substituents on the indazole ring. For many applications, the N1-alkylated product is the desired isomer.

Experimental Protocol: N1-Methylation

  • Deprotonation: To a solution of 5-methyl-1H-indazole (1.0 eq) in an aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base such as sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C.

  • Alkylation: After stirring for a short period to ensure complete deprotonation, a methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), is added dropwise.

  • Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent. The isomers are then separated by column chromatography to yield 1,5-dimethyl-1H-indazole.

Expertise & Experience: The choice of base and solvent system is critical for controlling the regioselectivity of the N-alkylation. The use of a strong base like NaH in a polar aprotic solvent generally favors the formation of the N1-alkylated product, which is often the thermodynamically more stable isomer.

Step A3: C3-Cyanation of 1,5-Dimethyl-1H-indazole

The final step in this route is the introduction of the nitrile group at the C3 position. This can be achieved through a few different methods, with the most common being the Sandmeyer-type reaction on a 3-aminoindazole derivative or the cyanation of a 3-haloindazole. A more direct approach involves the functionalization of the C3-H bond.

Experimental Protocol: C3-Cyanation via Halogenation and Nucleophilic Substitution

  • Halogenation: 1,5-Dimethyl-1H-indazole is first halogenated at the C3 position using a suitable halogenating agent (e.g., N-bromosuccinimide or iodine in the presence of an oxidizing agent) to yield 3-halo-1,5-dimethyl-1H-indazole.

  • Cyanation: The resulting 3-halo-1,5-dimethyl-1H-indazole is then subjected to a palladium-catalyzed cyanation reaction using a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[1][2]

  • Work-up and Purification: The reaction mixture is filtered, and the filtrate is worked up to isolate the crude product, which is then purified by chromatography.

Trustworthiness: This two-step approach is generally reliable, as the halogenation of the electron-rich indazole ring at C3 is typically efficient, and palladium-catalyzed cyanation is a well-established and versatile method for introducing the nitrile group.

Route B: Early Introduction of the Cyano Group

This alternative strategy involves forming the indazole-3-carbonitrile skeleton first, followed by the methylation steps.

Step B1: Synthesis of 1H-Indazole-3-carboxamide

This route can commence from the readily available 1H-indazole-3-carboxylic acid.

Experimental Protocol: Amidation of 1H-Indazole-3-carboxylic acid

  • Activation: 1H-Indazole-3-carboxylic acid (1.0 eq) is activated for amidation. This can be achieved by converting it to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, or by using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt).

  • Amination: The activated carboxylic acid is then reacted with ammonia (e.g., aqueous ammonia or ammonia gas bubbled through the solution) to form 1H-indazole-3-carboxamide.[3]

  • Work-up and Purification: The product is typically isolated by filtration and can be purified by recrystallization.

Step B2: Dehydration of 1H-Indazole-3-carboxamide to 1H-Indazole-3-carbonitrile

The conversion of the carboxamide to the carbonitrile is a standard dehydration reaction.

Experimental Protocol: Dehydration

  • Dehydration Reaction: 1H-Indazole-3-carboxamide (1.0 eq) is treated with a dehydrating agent. Common reagents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA).[1][4][5]

  • Work-up and Purification: The reaction is carefully quenched, and the product is extracted and purified to yield 1H-indazole-3-carbonitrile.

Step B3: Sequential Methylation of 1H-Indazole-3-carbonitrile

The final steps involve the sequential methylation at the C5 and N1 positions. Introducing the methyl group at the C5 position of the pre-formed indazole ring can be challenging and may require a multi-step process involving, for example, halogenation followed by a cross-coupling reaction. A more direct approach would be to start with a C5-methylated precursor. Assuming a suitable 5-methyl-1H-indazole-3-carbonitrile is available, the final N1-methylation would proceed as described in Route A.

Alternative Starting Material for Route B: A more efficient variation of this route would be to start from 5-methyl-1H-indazole-3-carboxylic acid, which can be synthesized from 5-methylisatin. This would then be converted to 5-methyl-1H-indazole-3-carboxamide and subsequently dehydrated to 5-methyl-1H-indazole-3-carbonitrile. The final step would then be the selective N1-methylation.

G cluster_A Route A Workflow cluster_B Route B Workflow (Modified) A1 4-Methyl-2-nitroaniline A2 5-Methyl-1H-indazole A1->A2 Diazotization, Reduction, Cyclization A3 1,5-Dimethyl-1H-indazole A2->A3 N1-Methylation A4 1,5-Dimethyl-1H-indazole-3-carbonitrile A3->A4 C3-Cyanation B1 5-Methylisatin B2 5-Methyl-1H-indazole-3-carboxylic acid B1->B2 Ring Opening, Diazotization, Reduction, Cyclization B3 5-Methyl-1H-indazole-3-carboxamide B2->B3 Amidation B4 5-Methyl-1H-indazole-3-carbonitrile B3->B4 Dehydration B5 1,5-Dimethyl-1H-indazole-3-carbonitrile B4->B5 N1-Methylation

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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